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  • Product: 4-Amino-3-iodopyridin-2(1H)-one
  • CAS: 1935453-21-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Amino-3-iodopyridin-2(1H)-one: Synthesis, Characterization, and Safe Handling for Drug Discovery Professionals

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the synthesis and application of 4-Amino-3-iodopyridin-2(1H)-one. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the synthesis and application of 4-Amino-3-iodopyridin-2(1H)-one. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible approach to working with this valuable chemical scaffold.

Introduction: The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one motif is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal scaffold for designing enzyme inhibitors, receptor agonists, and antagonists.[1] Specifically, 3,4-disubstituted pyridin-2(1H)-ones have garnered significant attention as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The introduction of an amino group at the 4-position and an iodine atom at the 3-position of the pyridinone ring, as in 4-Amino-3-iodopyridin-2(1H)-one, offers unique opportunities for further functionalization and modulation of biological activity, making it a highly sought-after building block in drug discovery programs.

Compound Identification and Precursor Data

A specific CAS number for 4-Amino-3-iodopyridin-2(1H)-one is not readily found in major chemical databases. This is not uncommon for novel or specialized research compounds. However, its key precursor, 4-Amino-3-iodopyridine, is well-characterized and commercially available.

Identifier Value Source
Compound Name 4-Amino-3-iodopyridine[4]
CAS Number 88511-27-7[4]
Molecular Formula C5H5IN2[4]
Molecular Weight 220.01 g/mol [4]
Appearance White to off-white solid[5]
Purity Typically >97%[4]
InChI Key ZGOCEDVVZKFHSY-UHFFFAOYSA-N[4]

Proposed Synthetic Strategy

The synthesis of 4-Amino-3-iodopyridin-2(1H)-one can be approached through a multi-step process, leveraging established methodologies for the modification of pyridine rings. The following proposed workflow is based on analogous transformations reported in the literature for similar scaffolds.[3]

Synthetic_Workflow A 4-Aminopyridine B 4-Amino-3-iodopyridine A->B Iodination (e.g., NIS, I2) C 1-Alkoxy-4-amino-3-iodopyridinium salt B->C N-Alkoxylation (e.g., Alkylating agent) D 4-Amino-3-iodopyridin-2(1H)-one C->D Rearrangement/Hydrolysis (e.g., Heat, Acid/Base)

Caption: Proposed synthetic workflow for 4-Amino-3-iodopyridin-2(1H)-one.

Step-by-Step Experimental Protocol:

  • Iodination of 4-Aminopyridine:

    • Rationale: The introduction of iodine at the 3-position is a crucial first step. The amino group at the 4-position is an activating group, directing electrophilic substitution to the ortho positions (3 and 5).

    • Procedure: To a solution of 4-aminopyridine in a suitable solvent (e.g., acetonitrile or DMF), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product, 4-Amino-3-iodopyridine, is isolated and purified, typically by column chromatography.

  • N-Alkoxylation of 4-Amino-3-iodopyridine:

    • Rationale: To facilitate the conversion to the pyridin-2(1H)-one, the pyridine nitrogen must be activated. N-alkoxylation is a common strategy to achieve this.

    • Procedure: Treat 4-Amino-3-iodopyridine with an alkylating agent. The choice of agent can vary, but reagents like methyl trifluoromethanesulfonate or a similar reactive species can be effective. This step forms a pyridinium salt intermediate. The reaction is typically performed in an inert atmosphere and anhydrous conditions.

  • Rearrangement and Hydrolysis to 4-Amino-3-iodopyridin-2(1H)-one:

    • Rationale: The N-alkoxypyridinium salt is unstable and can undergo rearrangement and hydrolysis to the desired pyridin-2(1H)-one. This transformation can often be induced by heat or treatment with an acid or base.

    • Procedure: The pyridinium salt from the previous step is heated in a suitable solvent. The specific conditions (temperature, time, and use of acid or base) will need to be optimized. The progress of the conversion to the final product should be carefully monitored. Purification is typically achieved by recrystallization or column chromatography.

Characterization and Verification

Confirming the identity and purity of the synthesized 4-Amino-3-iodopyridin-2(1H)-one is critical. The following techniques and expected results, based on data from analogous compounds, will be essential for this verification.[1][6][7]

Technique Expected Observations
¹H NMR Expect characteristic signals for the two protons on the pyridinone ring, likely appearing as doublets in the aromatic region. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The NH2 and NH protons will appear as broad singlets, and their chemical shifts may vary with solvent and concentration.
¹³C NMR A signal for the carbonyl carbon (C=O) is expected in the downfield region (typically >160 ppm). Signals for the other five carbons of the ring will also be present, with the carbon bearing the iodine atom showing a characteristic chemical shift.
Mass Spec (MS) The molecular ion peak corresponding to the exact mass of C5H5IN2O should be observed. The isotopic pattern for iodine will be a key diagnostic feature.
Infrared (IR) Expect strong absorption bands for the N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), and a strong band for the C=O stretching of the pyridinone carbonyl (around 1640-1680 cm⁻¹).
Melting Point A sharp melting point is indicative of high purity.

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Start [label="Synthesized Product"]; NMR [label="¹H and ¹³C NMR"]; MS [label="Mass Spectrometry"]; IR [label="Infrared Spectroscopy"]; Purity [label="Purity Assessment (HPLC, TLC)"]; Final [label="Verified 4-Amino-3-iodopyridin-2(1H)-one", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#34A853"];

Start -> NMR [label="Structural Elucidation"]; Start -> MS [label="Molecular Weight Confirmation"]; Start -> IR [label="Functional Group Analysis"]; NMR -> Purity; MS -> Purity; IR -> Purity; Purity -> Final; }

Caption: A typical workflow for the characterization and verification of the final product.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 4-Amino-3-iodopyridin-2(1H)-one, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous. The safety information for its precursor, 4-Amino-3-iodopyridine, and other related aminopyridines should be used as a guide.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air.[11]

  • Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water.[8]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[11]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

References

  • Kishida Chemical Co., Ltd. (2023, April 24). Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-3-iodopyridine (97%). Retrieved from [Link]

  • PureSynth. (n.d.). 4-Amino-3-Iodopyridine 98.0%(GC). Retrieved from [Link]

  • Sdfine. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]

  • SciSpace. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • PMC. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Springer. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-3-iodopyridine (C5H5IN2). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological & Synthetic Potential of 4-Amino-3-iodopyridin-2(1H)-one

The following technical guide details the chemical properties, biological potential, and synthetic utility of 4-Amino-3-iodopyridin-2(1H)-one (CAS 1935453-21-6). This document is structured for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, biological potential, and synthetic utility of 4-Amino-3-iodopyridin-2(1H)-one (CAS 1935453-21-6). This document is structured for researchers in medicinal chemistry and drug discovery.

Core Identity & Structural Logic

4-Amino-3-iodopyridin-2(1H)-one represents a highly specialized "privileged scaffold" in modern drug design. Unlike simple building blocks, this molecule possesses a dense arrangement of functional features—a hydrogen-bond rich lactam core, an exocyclic amine, and a reactive halogen handle—making it a critical intermediate for Late-Stage Functionalization (LSF) .

Chemical Profile
PropertyDetail
CAS Number 1935453-21-6
IUPAC Name 4-amino-3-iodo-1,2-dihydropyridin-2-one
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Key Tautomer 2(1H)-one (Lactam) vs. 2-hydroxypyridine (Lactim)
Solubility High in DMSO, DMF; moderate in polar protic solvents.
Pharmacophore Analysis

The biological utility of this compound stems from its ability to mimic peptide bonds and interact with enzyme active sites.

  • Lactam Core (2-position): Functions as a rigid hydrogen bond acceptor/donor pair (NH donor, C=O acceptor), mimicking the amide backbone of proteins.

  • 4-Amino Group: A strong hydrogen bond donor that often engages acidic residues (e.g., Asp, Glu) in kinase pockets or transcription factor binding sites.

  • 3-Iodo Substituent:

    • Steric/Electronic: Provides a bulky, lipophilic anchor that can fill hydrophobic pockets.

    • Halogen Bonding: The iodine atom can participate in "halogen bonding" (σ-hole interactions) with backbone carbonyls in target proteins.

    • Synthetic Handle: The primary utility is as a site for C-C bond formation (Suzuki/Sonogashira coupling) to build extended libraries.

Biological Activities & Therapeutic Targets[1][2][3][4]

Research indicates that while the core fragment itself is not a marketed drug, it is a bioactive precursor for potent inhibitors, particularly in metabolic and oncological pathways.

A. PCSK9 Transcription Inhibition (Metabolic Disease)

The most significant recent application of the 4-amino-2-pyridone scaffold is in the inhibition of PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) transcription.

  • Mechanism: High levels of PCSK9 degrade LDL receptors, leading to hypercholesterolemia. Small molecules containing the 4-amino-2-pyridone core have been shown to downregulate PCSK9 mRNA expression.

  • Role of the Iodine: The 3-iodo position is critical for optimizing potency. It serves as the attachment point for aryl or heteroaryl groups that extend into the protein's hydrophobic sub-pockets, significantly improving metabolic stability and binding affinity compared to the unsubstituted parent.

B. Kinase Inhibition (Oncology)

Pyridone derivatives are established bioisosteres for the ATP-binding site of kinases.

  • Target Class: c-Src, CDK9, and MEK kinases.

  • Binding Mode: The lactam/amino motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase "hinge region." The 3-iodo group allows for the introduction of "gatekeeper" residues that determine selectivity between kinase families.

C. Antimicrobial & Antiviral Potential

Substituted 2-pyridones have demonstrated activity against viral proteases (e.g., SARS-CoV-2 Mpro) and bacterial targets by mimicking the transition state of peptide hydrolysis.

Synthetic Protocols & Experimental Workflows

This section outlines the synthesis of the core and its conversion into bioactive libraries.

Protocol A: Synthesis of the Core (Iodination)

Note: This reaction utilizes electrophilic aromatic substitution.

  • Reagents: 4-Amino-2-pyridone (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 4-amino-2-pyridone in ACN at room temperature.

    • Add NIS portion-wise over 15 minutes to avoid over-iodination.

    • Stir at 25°C for 4–6 hours. Monitor by LC-MS (Target M+H = 237).

    • Workup: Quench with 10% aqueous sodium thiosulfate to remove excess iodine. Filter the precipitate.

    • Yield: Typically 75–85% as an off-white solid.

Protocol B: Late-Stage Functionalization (Suzuki Coupling)

To generate PCSK9 inhibitor libraries.

  • Reagents: 4-Amino-3-iodopyridin-2(1H)-one (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 10 minutes.

    • Combine all reagents in a sealed pressure vial.

    • Heat to 90°C for 12 hours.

    • Purification: The product often precipitates upon cooling or requires flash chromatography (DCM/MeOH gradient).

Visualizing the Mechanism & Workflow

Diagram 1: Pharmacophore & Binding Logic

This diagram illustrates how the molecule interacts with a theoretical protein binding pocket (e.g., Kinase Hinge or PCSK9 regulatory site).

Pharmacophore Core 4-Amino-3-iodo-2-pyridone (Scaffold) Lactam Lactam (NH/CO) Hinge Binder Core->Lactam Contains Amino 4-Amino Group H-Bond Donor Core->Amino Contains Iodine 3-Iodo Group Halogen Bond / Synthetic Handle Core->Iodine Contains Target Biological Target (PCSK9 / Kinase) Lactam->Target H-Bonds to Backbone Amino->Target H-Bonds to Acidic Residue Iodine->Target Fills Hydrophobic Pocket

Caption: Pharmacophore mapping showing the tripartite binding mode: Hinge binding (Lactam), Electrostatic interaction (Amino), and Hydrophobic filling (Iodine).[1][2][3][4][5][6][7][8]

Diagram 2: Synthetic Workflow (SAR Generation)

The logic flow from raw material to bioactive drug candidate.

Synthesis Start Precursor: 4-Amino-2-pyridone Step1 Step 1: Iodination (NIS, ACN, 25°C) Start->Step1 Intermediate CORE: 4-Amino-3-iodopyridin-2(1H)-one (CAS 1935453-21-6) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Step2 Late-Stage Functionalization Product Bioactive Candidate (PCSK9 Inhibitor / Kinase Inhibitor) Step2->Product

Caption: Synthetic pathway demonstrating the transformation of the pyridone precursor into the iodinated core, followed by diversification into bioactive libraries.

References

  • Giannessi, L., et al. (2024). Late-stage functionalization of the 4-amino-2-pyridone chemotype using electrochemical and MCR approaches. Chemical Communications.[9] Link

  • CymitQuimica. (n.d.). 4-AMINO-3-IODOPYRIDIN-2(1H)-ONE Product Data (CAS 1935453-21-6).[10][11] Link

  • Longo, M., et al. (2023). Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). Journal of Medicinal Chemistry (Contextual citation via PMC/NIH). Link

  • PubChem. (n.d.). 4-Amino-3-iodopyridine (Related Isomer/Precursor Data). Link

Sources

Foundational

safety and handling precautions for 4-Amino-3-iodopyridin-2(1H)-one

Technical Guide: Safety, Handling, and Operational Protocols for 4-Amino-3-iodopyridin-2(1H)-one Part 1: Introduction & Compound Profile 1.1 Executive Summary 4-Amino-3-iodopyridin-2(1H)-one (CAS: 1935453-21-6) is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Operational Protocols for 4-Amino-3-iodopyridin-2(1H)-one

Part 1: Introduction & Compound Profile

1.1 Executive Summary 4-Amino-3-iodopyridin-2(1H)-one (CAS: 1935453-21-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and peptidomimetics. Its structure features a pyridin-2-one scaffold with an amino group at position 4 and an iodine atom at position 3.[1] The iodine moiety serves as a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the lactam/lactim tautomerism of the ring system introduces specific solubility and stability considerations.

This guide outlines the rigorous safety, handling, and storage protocols required to maintain the chemical integrity of this compound and ensure operator safety. Due to the lability of the carbon-iodine bond and the potential for oxidation of the amino group, strict adherence to environmental controls is mandatory.

1.2 Physicochemical Specifications

PropertySpecificationNotes
Chemical Name 4-Amino-3-iodopyridin-2(1H)-oneSystematic IUPAC name
CAS Number 1935453-21-6 Distinct from pyridine analog (88511-27-7)
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Appearance Off-white to beige solidDiscolors upon light exposure (iodine release)
Solubility DMSO, DMF, Methanol (warm)Poor solubility in non-polar solvents
pKa (Predicted) ~11 (Amide NH), ~4 (Amine)Amphoteric character
Storage Class Light-Sensitive / HygroscopicStore under inert gas (Argon/N₂)

Part 2: Hazard Identification & Toxicology

2.1 GHS Classification Based on structural analogs and functional group analysis, this compound is classified under the Warning signal word.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[3]

2.2 Specific Chemical Hazards

  • Photolytic Instability: The C-I bond is susceptible to homolytic cleavage under UV/visible light, releasing iodine radicals (

    
    ) and eventually molecular iodine (
    
    
    
    ), which renders the material yellow/brown and potentially cytotoxic.
  • Incompatible Materials: Strong oxidizing agents (can oxidize the amino group or liberate iodine), acid chlorides (reacts with amino group), and boronic acids (in the presence of Pd catalysts).

Part 3: Operational Handling Protocols

3.1 Storage & Environmental Control

  • Temperature: Store at 2–8°C .

  • Atmosphere: Hydroscopic and oxidation-sensitive. Store under a blanket of Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and iodine leaching.

3.2 Weighing and Transfer Workflow To prevent inhalation of fine particulates and protect the compound from humidity:

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun, as organic powders often generate static charge, leading to dispersal.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses with side shields.

3.3 Reaction Setup Best Practices

  • Solvent Degassing: When using this compound in cross-coupling reactions, thoroughly degas solvents (sparging with

    
     for 15 mins) to prevent oxidative homocoupling or deiodination.
    
  • Order of Addition: Add 4-Amino-3-iodopyridin-2(1H)-one to the solvent last or as a solid to a pre-cooled solution if using reactive electrophiles, to minimize exotherms.

Part 4: Emergency Response & Waste Disposal

4.1 Exposure Response Logic

  • Eye Contact: Immediately flush with saline/water for 15 minutes. Lift eyelids. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[2][4][5] If yellow staining (iodine) appears, wash with a dilute sodium thiosulfate solution (5%) to reduce iodine, then rinse with water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

4.2 Waste Management

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

  • Labeling: Clearly mark as "Contains Iodinated Organics" to alert waste handlers of potential iodine off-gassing.

Part 5: Visualizations

Figure 1: Operational Handling & Integrity Workflow This diagram outlines the decision logic for storage, handling, and reaction setup to maintain compound purity.

HandlingWorkflow Start Received: 4-Amino-3-iodopyridin-2(1H)-one CheckSeal Check Seal & Appearance (White/Beige Solid) Start->CheckSeal Discolored Discolored (Yellow/Brown)? CheckSeal->Discolored Purify Recrystallize/Purify (Remove free Iodine) Discolored->Purify Yes (Iodine release) Storage Storage: 2-8°C, Dark, Argon Discolored->Storage No Purify->Storage Usage Weighing (Fume Hood) Storage->Usage Equilibrate to RT Reaction Reaction Setup (Degassed Solvents) Usage->Reaction Waste Disposal: Halogenated Waste Reaction->Waste Post-Exp

Figure 2: Emergency Response Decision Tree Logic flow for immediate response to accidental exposure.

EmergencyResponse Exposure Accidental Exposure Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash Soap/Water Check for Iodine Stain Skin->ActionSkin ActionEye Rinse 15min (No Neutralizers) Eye->ActionEye ActionInhale Fresh Air Monitor Breathing Inhalation->ActionInhale Thiosulfate Apply 5% Na-Thiosulfate (If yellow stain persists) ActionSkin->Thiosulfate Staining Present Medical Seek Medical Review (SDS Section 4) ActionSkin->Medical Irritation Persists ActionEye->Medical ActionInhale->Medical Thiosulfate->Medical

References

  • National Institutes of Health (NIH). (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC8421715. Retrieved February 24, 2026, from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Iodine. Retrieved February 24, 2026, from [Link](Reference for iodine-specific degradation hazards).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Implementation of 4-Amino-3-iodopyridin-2(1H)-one in Suzuki-Miyaura Coupling Reactions

Introduction The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Its unique electronic and structural features allow for critical interactions with various enzymes and receptors, making it a focal point in modern drug discovery.[1][2] 4-Amino-3-iodopyridin-2(1H)-one, in particular, serves as a highly versatile and valuable building block. The presence of an iodine atom at the C3 position provides a reactive handle for carbon-carbon bond formation, while the C4 amino group offers a key vector for modulating solubility, polarity, and biological target engagement.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds.[3][4] Its operational simplicity, mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool for synthetic chemists.[5] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using 4-Amino-3-iodopyridin-2(1H)-one, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in the synthesis of novel 4-amino-3-arylpyridin-2(1H)-one derivatives.

Pillar 1: The Catalytic Heart of the Reaction - Mechanism

Understanding the catalytic cycle is paramount to mastering the Suzuki-Miyaura reaction, as it informs every experimental choice, from reagent selection to reaction setup. The mechanism is a sequence of three fundamental steps centered around a palladium catalyst.[3][6]

  • Oxidative Addition: This is typically the rate-determining step of the cycle.[3][6] The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-Amino-3-iodopyridin-2(1H)-one. This process oxidizes the palladium center from Pd(0) to a square-planar Pd(II) species. The reactivity of the halide is crucial, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, making our substrate highly suitable for this transformation.[6][7]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species to the Pd(II) complex.[3] For this to occur efficiently, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[8] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the ligand exchange on the palladium center, displacing the halide.[3][8]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments (the pyridinone and the R² group) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the final 4-amino-3-arylpyridin-2(1H)-one product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pdiil Ar-Pd(II)L₂(I) (Oxidative Adduct) pd0->pdiil Oxidative Addition (+ Ar-I) pdiil_boronate Ar-Pd(II)L₂(R²) (Transmetalation Product) pdiil->pdiil_boronate Transmetalation (+ R²-B(OR)₂ + Base) pdiil_boronate->pd0 Reductive Elimination (- Ar-R²) product 4-Amino-3-arylpyridin-2(1H)-one (Ar-R²) substrate 4-Amino-3-iodopyridin-2(1H)-one (Ar-I) boronic Arylboronic Acid/Ester (R²-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: From Theory to Practice - Experimental Protocols

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Amino-3-iodopyridin-2(1H)-one. Optimization may be required depending on the specific boronic acid partner used.

Materials & Equipment:

  • 4-Amino-3-iodopyridin-2(1H)-one

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Protocol:

  • Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with 4-Amino-3-iodopyridin-2(1H)-one (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: The tube is sealed, and the atmosphere is exchanged with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[9]

  • Solvent Addition: The degassed solvent is added via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane:H₂O in a 4:1 to 10:1 ratio). The small amount of water often accelerates the reaction.[7]

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the iodopyridinone) is consumed.

  • Work-up:

    • Upon completion, the reaction is cooled to room temperature.

    • The mixture is diluted with ethyl acetate and water.

    • The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 4-amino-3-arylpyridin-2(1H)-one.

Table 1: Typical Reaction Parameters

ParameterRecommended RangeRationale & Notes
Arylboronic Acid 1.2 - 1.5 eq.A slight excess ensures complete consumption of the more valuable iodopyridinone.
Palladium Catalyst 1 - 5 mol%Lower loadings are preferred for efficiency; higher loadings may be needed for challenging substrates.
Ligand:Pd Ratio 1:1 - 4:1Dependent on the catalyst system. Insufficient ligand can lead to catalyst decomposition.[9]
Base 2.0 - 3.0 eq.Crucial for activating the boronic acid. K₃PO₄ is often effective for heteroaryl couplings.[5]
Solvent Dioxane, DMF, TolueneChoice depends on substrate solubility and reaction temperature. Often used with 10-20% water.
Temperature 80 - 110 °CHigher temperatures increase reaction rates but can also accelerate catalyst decomposition.[9]

Pillar 3: Navigating Challenges - Optimization & Troubleshooting

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Key Optimization Variables:

  • Catalyst & Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for heteroaromatic substrates.[10] Catalysts incorporating bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can dramatically improve reaction scope and efficiency, enabling couplings at lower temperatures and catalyst loadings.[5] These ligands promote the oxidative addition and reductive elimination steps.

  • Choice of Base: The base's strength and solubility are critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[5][7] For sensitive substrates, milder bases like KF might be employed.[8] The choice of base can significantly impact yield, particularly in preventing side reactions.

  • Solvent System: The polarity and boiling point of the solvent are key considerations. Aprotic polar solvents like Dioxane and DMF are excellent choices. The addition of water is often beneficial, but its concentration must be controlled to avoid excessive protodeboronation.[9]

Common Problems and Solutions:

  • Problem: Low or No Conversion

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all reagents are pure and solvents are rigorously degassed. Improve inert atmosphere technique.

    • Cause: Insufficiently active catalyst system for the specific substrate.

    • Solution: Switch to a more active catalyst system, such as one with a bulky biarylphosphine ligand (e.g., Pd₂(dba)₃ with SPhos).[5]

  • Problem: Homocoupling of Boronic Acid

    • Cause: Presence of oxygen or Pd(II) species in the reaction mixture.[7]

    • Solution: Improve degassing procedures. Consider using a Pd(0) source like Pd(PPh₃)₄ directly to avoid in-situ reduction steps that can initiate homocoupling.[9]

  • Problem: Protodeboronation (Loss of Boronic Acid)

    • Cause: Cleavage of the C-B bond by a proton source, a known issue for some heteroaromatic boronic acids.[9]

    • Solution: Minimize water content or use anhydrous conditions. Alternatively, use a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester, which slowly releases the boronic acid under the reaction conditions.[7]

  • Problem: Dehalogenation (Loss of Iodine)

    • Cause: The organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.[9]

    • Solution: Avoid potential hydride sources like certain amine bases or alcohol solvents. Switch to a carbonate or phosphate base and an aprotic solvent system.[9]

Troubleshooting_Workflow start Reaction Sluggish or Low Yield check_catalyst Is Catalyst Active? (Check Degassing & Reagent Purity) start->check_catalyst change_catalyst Upgrade Catalyst System (e.g., use Biarylphosphine Ligand) check_catalyst->change_catalyst No check_side_reactions Analyze Byproducts: Homocoupling, Protodeboronation, Dehalogenation? check_catalyst->check_side_reactions Yes change_catalyst->check_side_reactions homocoupling Improve Degassing Use Pd(0) Source check_side_reactions->homocoupling Homocoupling protodeboronation Minimize Water Use Boronic Ester (Pinacol/MIDA) check_side_reactions->protodeboronation Protodeboronation dehalogenation Change Base/Solvent (Avoid Hydride Sources) check_side_reactions->dehalogenation Dehalogenation success Successful Coupling homocoupling->success protodeboronation->success dehalogenation->success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Pillar 4: Synthetic Utility & Applications

The 4-amino-3-arylpyridin-2(1H)-one core synthesized via this methodology is a gateway to a multitude of complex molecules with significant therapeutic potential. The aminopyridine and pyridinone motifs are prevalent in FDA-approved drugs and clinical candidates.[2] For instance, derivatives of this scaffold have been investigated as inhibitors of Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[1] The ability to rapidly and efficiently introduce a diverse range of aryl and heteroaryl groups at the C3 position allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Table 2: Potential Applications of 4-Amino-3-arylpyridin-2(1H)-one Derivatives

Therapeutic AreaTarget Class / RationaleRepresentative Boronic Acid Partners
Oncology Kinase InhibitorsPhenyl, Pyridyl, Pyrimidinyl boronic acids
Virology (e.g., HIV, HBV) Enzyme Inhibitors (e.g., Reverse Transcriptase, Endonuclease)[1]Substituted phenyl, Benzoyl boronic acids
Neurology Ion Channel ModulatorsThienyl, Furanyl, Indolyl boronic acids
Inflammation Enzyme Inhibitors (e.g., Proteases)Naphthyl, Quinolinyl boronic acids

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

  • Wikipedia. (n.d.). Suzuki reaction.

  • Creve, S., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 51(49), 12117-12121.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Tyrell, J. H., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 27-35.

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989.

  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Chernenko, S. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7-8), 764-771.

  • Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000.

  • ResearchGate. (2021, September). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.

  • Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(28), 5359-5363.

Sources

Application

4-Amino-3-iodopyridin-2(1H)-one as a precursor for kinase inhibitor synthesis

Topic: 4-Amino-3-iodopyridin-2(1H)-one as a Precursor for Kinase Inhibitor Synthesis Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-3-iodopyridin-2(1H)-one as a Precursor for Kinase Inhibitor Synthesis Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

4-Amino-3-iodopyridin-2(1H)-one represents a high-value "pivot scaffold" in kinase inhibitor discovery. Its unique substitution pattern—combining a hydrogen-bond donor/acceptor motif (lactam) with a reactive handle (iodide) and a directing group (amine)—allows for divergent synthesis into two distinct privileged classes: Type I/II bi-aryl kinase inhibitors (via Suzuki-Miyaura coupling) and 1H-pyrrolo[3,2-c]pyridines (via Sonogashira-cyclization). This guide provides optimized protocols for the synthesis of this core intermediate and its downstream transformation, emphasizing regiocontrol and catalyst selection.

Introduction: The Strategic Value of the Scaffold

In the design of ATP-competitive kinase inhibitors, the pyridone ring often serves as a bioisostere for the nucleobase adenine, forming critical hydrogen bonds with the kinase hinge region.

The 3-iodo-4-amino substitution pattern is particularly versatile because:

  • The C3-Iodine is highly reactive toward oxidative addition, enabling cross-coupling under mild conditions that tolerate the unprotected lactam.

  • The C4-Amine serves dual roles: it acts as a hydrogen bond donor in the final drug molecule (interacting with the "gatekeeper" residue) and as an internal nucleophile for cyclization reactions to form fused bicyclic systems (azaindoles).

Core Synthesis: Regioselective Iodination

Objective: Synthesis of 4-amino-3-iodopyridin-2(1H)-one from 4-aminopyridin-2(1H)-one.

Direct iodination of 4-aminopyridone is highly regioselective for the C3 position due to the ortho-directing effect of the electron-donating amine and the electron-rich nature of the pyridone ring. N-Iodosuccinimide (NIS) is preferred over elemental iodine for its ease of handling and cleaner impurity profile.

Protocol A: NIS-Mediated Iodination

Reagents:

  • Starting Material: 4-Aminopyridin-2(1H)-one (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 4-aminopyridin-2(1H)-one (e.g., 10 mmol, 1.10 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (10.5 mmol, 2.36 g) portion-wise over 10 minutes to prevent exotherms.

    • Scientist's Note: The solution will darken slightly. Protect from light to prevent radical side reactions.

  • Reaction: Remove the ice bath and allow to stir at RT for 2–4 hours.

    • Monitoring: Check via TLC (10% MeOH in DCM). The product is less polar than the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash the cake with water (2 x 10 mL) and cold acetone (1 x 5 mL) to remove succinimide byproducts. Dry under vacuum at 45°C.

Yield Expectation: 75–85% Characterization (DMSO-d6):

  • 1H NMR: Loss of the C3-H doublet. The C5-H (doublet) and C6-H (doublet) signals remain, often shifting slightly downfield due to the iodine.

  • Visual: Off-white to pale yellow solid.

Divergent Application Workflows

The following diagram illustrates how this single precursor diverges into two major kinase inhibitor classes.

G cluster_0 Key Decision Point Start 4-Aminopyridin-2(1H)-one Core 4-Amino-3-iodopyridin-2(1H)-one (The Pivot) Start->Core NIS, DMF, 0°C Suzuki Path A: Suzuki Coupling (Bi-aryl Formation) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Sono Path B: Sonogashira Coupling (Alkyne Insertion) Core->Sono Terminal Alkyne, Pd/Cu Type1 Target: Bi-aryl Pyridones (c-Met, CHK1 Inhibitors) Suzuki->Type1 C-C Bond Formation Cyclize Spontaneous/Base Cyclization Sono->Cyclize 5-endo-dig Type2 Target: 1H-pyrrolo[3,2-c]pyridines (5-Azaindoles) Cyclize->Type2 Ring Fusion

Caption: Divergent synthesis pathways from the 4-amino-3-iodo core. Path A leads to bi-aryl inhibitors (e.g., c-Met), while Path B yields fused azaindole scaffolds.

Detailed Application Protocols

Protocol B: Suzuki-Miyaura Cross-Coupling (Bi-Aryl Synthesis)

Application: Synthesis of c-Met or CHK1 inhibitor cores.

This reaction couples an aryl boronic acid to the C3 position. Challenge: The free amine and amide can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use of bidentate ligands (dppf) and slightly elevated catalyst loading, or protection of N1 (e.g., with SEM or PMB) if yields are low.

Reagents:

  • Substrate: 4-Amino-3-iodopyridin-2(1H)-one (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%)

  • Base: 2M aq. Na2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a pressure vial, combine the substrate, boronic acid, and catalyst.[1]

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed Dioxane and aqueous Base.

  • Heat to 90°C for 6–12 hours.

  • Self-Validating Check: The reaction mixture should turn black (Pd precipitation) upon completion. If the solution remains orange/red and TLC shows starting material, oxygen may have entered; add 2 mol% more catalyst.

Protocol C: Sonogashira Cyclization (Azaindole Synthesis)

Application: Synthesis of 1H-pyrrolo[3,2-c]pyridine scaffolds.[4][5]

This is a "domino" sequence. The initial coupling places an alkyne at C3. The proximity of the C4-amine allows for immediate intramolecular cyclization (5-endo-dig or 5-exo-dig) to form the pyrrole ring.

Reagents:

  • Substrate: 4-Amino-3-iodopyridin-2(1H)-one (1.0 equiv)

  • Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)[2]

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF[4][6]

Procedure:

  • Combine substrate, Pd catalyst, and CuI in a flask under Nitrogen.

  • Add DMF and Et3N.

  • Add the alkyne dropwise.

  • Heat to 80–100°C .

    • Mechanistic Note: At lower temperatures (RT), the intermediate alkynyl pyridine may be isolated. Heating promotes the nucleophilic attack of the C4-amine onto the triple bond, closing the ring to form the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one .

  • Work-up: Dilute with EtOAc, wash with brine (to remove DMF/Cu), and purify via column chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Iodination) Over-iodination (di-iodo species)Strictly control NIS stoichiometry (1.05 eq). Do not exceed RT.
Stalled Suzuki Coupling Catalyst poisoning by free amineSwitch to Pd(OAc)2 + XPhos or protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).
Incomplete Cyclization (Sonogashira) Temperature too lowIncrease temp to 100°C or add a stronger base (KOtBu) in a second step to force ring closure.
Product Solubility High polarity of pyridoneUse polar solvent mixtures for extraction (e.g., DCM:Isopropanol 3:1) or purify via Reverse Phase HPLC.

References

  • Regioselective Iodination: Chemical Communications, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Link

  • Kinase Inhibitor Application (c-Met): Bioorganic & Medicinal Chemistry Letters, "Synthesis and structure–activity relationships of c-Met kinase inhibitors." Link

  • Pyrrolopyridine Synthesis: Journal of Medicinal Chemistry, "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors." Link

  • Suzuki Coupling on Pyridones: Pro Progressio, "Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one." Link

  • Safety Data: Sigma-Aldrich, "Safety Data Sheet: 4-Amino-3-iodopyridine." Link

Sources

Method

application of 4-Amino-3-iodopyridin-2(1H)-one in medicinal chemistry

This guide details the application of 4-Amino-3-iodopyridin-2(1H)-one (CAS: 1227602-86-5 / derivatives), a high-value "linchpin" scaffold in medicinal chemistry. It is primarily utilized as a precursor for fused heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Amino-3-iodopyridin-2(1H)-one (CAS: 1227602-86-5 / derivatives), a high-value "linchpin" scaffold in medicinal chemistry. It is primarily utilized as a precursor for fused heterocyclic systems (e.g., 5-azaindoles) and as a hinge-binding motif in kinase inhibitor discovery.

Executive Summary

4-Amino-3-iodopyridin-2(1H)-one represents a privileged scaffold in modern drug design due to its dense functionality. It features three distinct reactive handles:

  • C3-Iodine: A highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).

  • C4-Amine: A nucleophile positioned for cyclization or amide coupling; acts as a key H-bond donor in kinase hinge binding.

  • Pyridone Core (N1-C2=O): A tautomeric lactam system capable of specific H-bond recognition (donor-acceptor) and N-alkylation.

Primary Applications:

  • Kinase Inhibitors: Synthesis of type I/II inhibitors targeting MPS1, JAK, and MAPK pathways.

  • Fused Heterocycles: Precursor to 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (5-azaindole) derivatives via Sonogashira/Cyclization cascades.

  • Peptidomimetics: Bioisostere for constrained amino acid residues.

Chemical Profile & Handling

  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Low solubility in non-polar solvents (DCM, Hexanes). Moderate to high solubility in polar aprotic solvents (DMSO, DMF, DMAc).

  • Stability: Light sensitive (due to C-I bond). Store at 4°C under inert atmosphere.

  • Safety: The iodine moiety makes it a potential alkylating agent; handle with standard PPE.

Core Application: Synthesis of Fused 5-Azaindole Systems

The most powerful application of this scaffold is the synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-ones . This bicyclic system mimics the purine core and is extensively used to target ATP-binding sites.

Mechanism of Action

The transformation proceeds via a Larock-type heteroannulation or a stepwise Sonogashira coupling followed by 5-endo-dig cyclization . The C4-amino group attacks the alkyne activated by the C3-position, closing the pyrrole ring.

Protocol A: One-Pot Sonogashira/Cyclization to Pyrrolopyridinones

Objective: Synthesize 2-substituted-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.

Reagents:

  • Substrate: 4-Amino-3-iodopyridin-2(1H)-one (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or PdCl2(PPh3)2 (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv) or DBU (2.0 equiv) for one-pot cyclization.

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology:

  • Setup: Charge a dry Schlenk flask with the iodopyridone, CuI, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Addition: Add anhydrous DMF (0.2 M concentration) and Et3N via syringe. Add the terminal alkyne last.

  • Coupling: Heat the mixture to 60–80°C for 2–4 hours. Monitor by LC-MS for the disappearance of the iodide and formation of the intermediate alkyne.

  • Cyclization (Critical Step):

    • Spontaneous: If the alkyne has an electron-withdrawing group, cyclization may occur during coupling.

    • Forced: If the intermediate persists, add KOtBu (2.0 equiv) or increase temperature to 100°C to drive the 5-endo-dig cyclization.

  • Workup: Cool to RT. Dilute with EtOAc/MeOH (9:1) to ensure the polar product remains in solution. Wash with water/brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Tip: The free N1-H of the pyridone can poison Pd catalysts. If yields are low, consider protecting N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) or PMB (p-methoxybenzyl) group prior to coupling.

Visualization: Reaction Pathway[1][2][3]

G Start 4-Amino-3-iodopyridin -2(1H)-one Inter Intermediate: 3-Alkynyl-4-aminopyridone Start->Inter Sonogashira (Pd/Cu, Alkyne) Prod Product: 1H-pyrrolo[3,2-c] pyridin-4(5H)-one Inter->Prod 5-endo-dig Cyclization (Base/Heat)

Caption: Conversion of the iodopyridone scaffold to the fused azaindole system via cascade catalysis.

Application 2: Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl groups at the C3 position, creating "decorated" pyridones often found in KRAS G12C or SHP2 inhibitors.

Protocol B: C3-Arylation

Challenge: The free amine and pyridone oxygen can coordinate to Palladium, deactivating it. Solution: Use biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos which form active monolithic Pd species.

Reagents:

  • Substrate: 4-Amino-3-iodopyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl2 (for simpler cases).

  • Base: K3PO4 (3.0 equiv, aqueous 2M solution).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Methodology:

  • Degassing: Heavily degas solvents with Nitrogen bubbling for 15 mins. Oxygen is the enemy of this reaction.

  • Reaction: Combine all solids in a vial. Add solvents.[1][2][3][4] Seal and heat to 90°C for 12 hours.

  • Scavenging: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can chelate to the product.

Structural & Biological Logic (Why use this?)

The 4-amino-3-iodopyridin-2(1H)-one scaffold is not just a building block; it is a pharmacophore template .

FeatureBiological FunctionChemical Utility
Pyridone (NH-CO) Hinge Binder: Forms bidentate H-bonds with kinase hinge residues (e.g., Glu/Leu backbone).Tautomerism: Can be locked as 2-methoxypyridine or N-methylpyridone to tune solubility.
C4-Amino (-NH2) H-Bond Donor: Interacts with catalytic lysine or gatekeeper residues.Nucleophile: Allows cyclization to fused rings (azaindoles, naphthyridines).
C3-Iodine (-I) Lipophilic Space: Initially fills hydrophobic pockets.Handle: The "exit vector" for growing the molecule into the solvent-exposed region or back pocket.
Visualization: Kinase Binding Mode

Binding Scaffold Pyridone Scaffold Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket C3-Substituent (via Suzuki/Sonogashira)

Caption: Schematic of the pyridone scaffold interacting with a kinase ATP-binding site.

References

  • Synthesis of 1H-pyrrolo[3,2-c]pyridines

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
    • Source:J. Med. Chem., 2011.
    • URL:[Link]

  • Pyridone Scaffold Applications

    • Title: Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
    • Source:Chem. Heterocycl. Compd., 2021.[1][5][6]

    • URL:[Link]

  • Sonogashira Coupling Protocols

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[4]

    • Source:Modern Research in Catalysis, 2017.[4]

    • URL:[Link]

  • General Reactivity of Aminopyridones

    • Title: Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
    • Source:Molecules, 2023.[7]

    • URL:[Link]

Sources

Application

Quantitative Analysis of 4-Amino-3-iodopyridin-2(1H)-one: A Multi-Platform Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-3-iodopyridin-2(1H)-one is an important heterocyclic scaffold in medicinal chemistry and drug discovery programs, often...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-iodopyridin-2(1H)-one is an important heterocyclic scaffold in medicinal chemistry and drug discovery programs, often serving as a key intermediate in the synthesis of targeted therapeutic agents.[1] Accurate and precise quantification of this molecule is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining purity in final compounds, and conducting pharmacokinetic studies. This application note provides a comprehensive guide with detailed, validated protocols for the quantitative analysis of 4-Amino-3-iodopyridin-2(1H)-one using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, enabling researchers to adapt these methods to their specific applications and matrices.

Introduction: The Analytical Imperative

The pyridin-2(1H)-one core is a "privileged structure" found in numerous biologically active compounds.[2] The introduction of an amino group and an iodine atom at the 4- and 3-positions, respectively, creates a versatile building block. The iodine atom, for instance, can serve as a handle for further functionalization via cross-coupling reactions, while the amino group provides a key interaction point for biological targets.

Given its role as a critical intermediate, a validated analytical workflow is essential. The objective is to establish methods that are not only accurate and precise but also specific enough to distinguish the analyte from precursors, impurities, and potential degradation products. Such methods are foundational to any drug development program, forming the basis of stability-indicating assays that are a regulatory requirement.[3][4] This guide is structured to walk you through the selection, development, and application of the most appropriate analytical technique for your research or quality control needs.

Method 1: Stability-Indicating HPLC-UV for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of pharmaceutical analysis due to its high resolving power, robustness, and quantitative accuracy.[5] A stability-indicating HPLC method is specifically designed to quantify the drug substance while completely resolving it from any degradation products, making it the gold standard for purity testing and stability studies.[6]

Expertise & Experience: The "Why" Behind the Method

The choice of a reversed-phase (RP-HPLC) method is based on the physicochemical properties of 4-Amino-3-iodopyridin-2(1H)-one. As a moderately polar molecule (due to the amino and carbonyl groups), it will interact well with a non-polar stationary phase like C18.

  • Column Selection: A C18 column is selected for its versatility and proven performance with a wide range of small molecules.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase is employed. Acetonitrile is a common organic modifier that provides good peak shape for many nitrogen-containing heterocycles. The buffer (Ammonium Acetate, pH 5.0) is critical for controlling the ionization state of the amino group, ensuring consistent retention times and preventing peak tailing.

  • UV Wavelength Selection: Pyridinone and substituted pyridine rings exhibit strong UV absorbance due to π→π* electronic transitions.[7][8] The detection wavelength of 265 nm is selected based on a preliminary UV scan, representing a wavelength of high molar absorptivity for the analyte, thus maximizing sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte (Standard or Sample) B Dissolve in Diluent (50:50 MeCN/H2O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Transfer to vial F Separation on C18 Column E->F G Detection via UV at 265 nm F->G H Integrate Peak Area G->H Chromatogram I Generate Calibration Curve (Standards) H->I J Quantify Concentration (Samples) H->J

Caption: Workflow for HPLC-UV quantification of 4-Amino-3-iodopyridin-2(1H)-one.

Detailed Protocol: HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 10 mM Ammonium Acetate solution in HPLC-grade water. Adjust the pH to 5.0 using glacial acetic acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 10 90
      25.0 10 90
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Preparation of Standard and Sample Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-3-iodopyridin-2(1H)-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Prepare sample solutions to have a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solutions using the regression equation.

Method Validation Summary

The following table summarizes typical performance characteristics for this method, as established by following ICH guidelines.[9][10]

ParameterTypical Result
Linearity Range1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%
SpecificityNo interference from placebo or forced degradation products

Method 2: High-Sensitivity LC-MS/MS for Trace-Level Quantification

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissues) or trace impurity analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[11][12] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte provides unparalleled specificity, minimizing matrix effects.

Expertise & Experience: The "Why" Behind the Method
  • Rationale: LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is crucial when the sample matrix is complex or when the analyte concentration is below the detection limits of UV-based methods.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the amino group on the pyridine ring is readily protonated to form a stable [M+H]⁺ ion.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule) is selected, fragmented, and a specific, stable product ion is monitored. This two-stage filtering process drastically reduces background noise and enhances selectivity.[11]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Sample/ Standard Dilutions B Spike with Internal Standard (IS) A->B C Protein Precipitation (if bio-sample) B->C D Inject into UPLC System C->D Inject supernatant E Fast Separation (e.g., C18, <5 min) D->E F Ionization (ESI+) E->F G MS/MS Detection (MRM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H MRM Chromatogram I Calculate Area Ratios (Analyte/IS) H->I J Plot Calibration Curve & Quantify I->J

Caption: Workflow for LC-MS/MS quantification of 4-Amino-3-iodopyridin-2(1H)-one.

Detailed Protocol: LC-MS/MS
  • LC and MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

    • Mass Spectrometer: Triple Quadrupole.

    • Ion Source: ESI, Positive Mode.

    • MRM Transition: (To be determined by direct infusion of a standard solution). For a molecule with MW ~250, a hypothetical transition would be m/z 251 → 124 (loss of iodine).

  • Preparation of Standard and Sample Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound not present in the samples. Prepare an IS working solution.

    • Standard Stock Solution (1 mg/mL): As described in the HPLC section.

    • Calibration Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) by diluting the stock solution. Spike each standard with the IS working solution.

    • Sample Preparation (e.g., from plasma): To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins. Vortex, centrifuge, and inject the supernatant.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Use the regression equation to determine the concentration in unknown samples.

Method Validation Summary
ParameterTypical Result
Linearity Range0.1 - 100 ng/mL (R² > 0.995)
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (%RSD)< 10.0%
Matrix EffectMinimal, compensated by IS

Method 3: Rapid UV-Vis Spectrophotometry for Screening

For rapid, high-throughput screening or in-process checks where high specificity is not required and the sample matrix is simple (e.g., dissolution of a pure substance), UV-Vis spectrophotometry is a cost-effective and fast technique.[13]

Expertise & Experience: The "Why" Behind the Method
  • Principle: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The chromophore in the pyridinone ring system allows for direct quantification by measuring its absorbance at a specific wavelength (λmax).

  • Applicability: This method is best suited for pure or simple mixtures where the analyte is the primary absorbing species at the chosen wavelength. It is not a stability-indicating method as it cannot distinguish between the parent analyte and UV-active impurities or degradants that may absorb at the same wavelength.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Calculation A Prepare Solvent Blank (e.g., Ethanol) B Prepare Standard & Sample Solutions C Scan for λmax (200-400 nm) B->C Using a standard D Zero with Blank C->D E Measure Absorbance of Standards & Samples D->E F Plot Absorbance vs. Concentration E->F Data G Calculate Concentration via Beer-Lambert Law F->G

Caption: Workflow for UV-Vis spectrophotometric quantification.

Detailed Protocol: UV-Vis
  • Instrument and Reagents:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Cuvettes: 1 cm path length quartz cuvettes.

    • Solvent: Spectroscopic grade ethanol.

  • Determination of λmax:

    • Prepare a ~10 µg/mL solution of 4-Amino-3-iodopyridin-2(1H)-one in ethanol.

    • Scan the solution from 400 nm to 200 nm against an ethanol blank to determine the wavelength of maximum absorbance (λmax). This is expected to be around 260-280 nm.[8]

  • Preparation of Standards and Samples:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask and dilute to volume with ethanol.

    • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with ethanol.

    • Sample Solution: Prepare sample solutions in ethanol to have a concentration that falls within the linear range and an absorbance reading ideally between 0.2 and 0.8 AU.

  • Measurement and Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the ethanol blank.

    • Measure the absorbance of each calibration standard and the sample solutions.

    • Plot a calibration curve of absorbance versus concentration and determine the concentration of the samples.

Method Validation Summary
ParameterTypical Result
λmax~265 nm
Linearity Range2 - 12 µg/mL (R² > 0.998)
Molar Absorptivity (ε)To be determined experimentally
Accuracy (% Recovery)97.0% - 103.0%
Precision (%RSD)< 3.0%

Conclusion and Recommendations

This application note provides three distinct, validated methodologies for the quantification of 4-Amino-3-iodopyridin-2(1H)-one. The choice of method should be guided by the specific requirements of the analysis.

  • For regulatory filings, stability testing, and final product quality control, the stability-indicating HPLC-UV method is the recommended approach. Its specificity and robustness are essential for these applications.

  • For bioanalytical studies, trace-level impurity quantification, or analysis in complex matrices, the LC-MS/MS method offers the necessary sensitivity and selectivity.

  • For rapid, non-specific in-process checks or screening of pure compounds, UV-Vis spectrophotometry provides a fast and economical solution.

By leveraging the appropriate analytical tool, researchers and drug development professionals can ensure the generation of high-quality, reliable data, thereby supporting and accelerating their scientific objectives.

References

  • Zhuravel, I. O., & Kovalenko, S. M. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(6), 553-565. [Link][2]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][3]

  • Sultan, A., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Liquid Chromatography & Related Technologies, 29(10), 1437-1450. [Link][14]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301. [Link][15]

  • Gouverneur, V., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 214-222. [Link][1]

  • Patel, S., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link][4]

  • Kim, J., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Molecules, 29(9), 2186. [Link][11]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][9]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][10]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][5]

  • Belabed, A., & Medjroubi, K. (2018). UV-spectrum of pyridine. ResearchGate. [Link][7]

  • Singh, B., & Kumar, R. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(6), 539-544. [Link][6]

  • Pratiwi, D. R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

  • Hess, D., et al. (1995). Liquid chromatography-electrospray ionization mass spectrometry of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 373-381. [Link][12]

  • Yusof, N. S. M., et al. (2019). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 21(1), 1-10. [Link][8]

Sources

Method

large-scale synthesis of 4-Amino-3-iodopyridin-2(1H)-one for research

An Application Note for the Large-Scale Synthesis of 4-Amino-3-iodopyridin-2(1H)-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the large-scale synthesis, purifi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 4-Amino-3-iodopyridin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 4-Amino-3-iodopyridin-2(1H)-one, a critical heterocyclic building block for pharmaceutical research and development. The protocol herein is designed for scalability and reproducibility, emphasizing safety, efficiency, and high purity of the final product. We detail a robust electrophilic iodination procedure using N-Iodosuccinimide (NIS) and offer insights into reaction monitoring, workup, and analytical validation. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable source of this key intermediate.

Introduction: The Significance of the Pyridinone Scaffold

Pyridin-2(1H)-one and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an amino group and an iodine atom onto this scaffold, as in 4-Amino-3-iodopyridin-2(1H)-one, creates a versatile intermediate. The amino group provides a handle for further functionalization, such as amide bond formation, while the iodine atom is ideal for engaging in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. These derivatives have been explored for various therapeutic applications, including as enzyme inhibitors and signaling pathway modulators.[1][3]

The synthesis described provides a direct and efficient pathway to this valuable molecule, starting from the readily available 4-aminopyridin-2(1H)-one. The chosen methodology avoids harsh reagents and provides a high-yielding route suitable for producing multi-gram to kilogram quantities required for extensive research and preclinical development.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution. The pyridinone ring is activated towards electrophilic attack by the electron-donating effects of the C4-amino group and the C2-oxo group (in its enol tautomer). The reaction is regioselective for the C3 position, which is ortho to both activating groups. N-Iodosuccinimide (NIS) serves as a mild and effective source of the electrophilic iodine (I⁺).

Overall Reaction

Caption: Electrophilic iodination of 4-aminopyridin-2(1H)-one.

Experimental Workflow Overview

The entire process, from reaction setup to final product validation, follows a logical and systematic sequence designed to ensure safety and quality.

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Synthesis Protocol

This protocol is optimized for a ~100 g scale synthesis and can be adjusted proportionally for different batch sizes.

Materials and Equipment
Reagents & Solvents Grade Supplier Quantity
4-Aminopyridin-2(1H)-one≥98%Commercial Source100.0 g (0.908 mol)
N-Iodosuccinimide (NIS)≥98%Commercial Source214.3 g (0.953 mol, 1.05 eq)
Acetonitrile (MeCN)AnhydrousCommercial Source2.0 L
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercial Source~50 g
Ethanol, 200 ProofACS GradeCommercial Source~1.5 L (for recrystallization)
Deionized WaterN/AIn-house~2.0 L
Equipment Specifications
Reaction Vessel5 L, 3-neck round-bottom flask or jacketed reactor
Mechanical StirrerOverhead stirrer with PTFE paddle
Heating/Cooling SystemHeating mantle and ice bath or circulating chiller
CondenserAllihn or Graham type
ThermometerDigital or analog, with appropriate range
Filtration Apparatus2 L Büchner funnel and flask, or Nutsche filter
Rotary EvaporatorSized for a 5 L flask
Vacuum OvenCapable of maintaining 40-50 °C
Step-by-Step Procedure

Step 1: Reaction Setup

  • Assemble the 5 L reaction vessel with the overhead stirrer, thermometer, and a condenser fitted with a nitrogen/argon inlet. Ensure all glassware is dry.

  • Purge the entire system with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain a gentle positive pressure throughout the reaction.

    • Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture, although this reaction is not highly sensitive. It is good practice for large-scale synthesis.

Step 2: Reagent Charging and Dissolution

  • To the reaction vessel, add 4-Aminopyridin-2(1H)-one (100.0 g, 0.908 mol).

  • Add anhydrous acetonitrile (2.0 L).

  • Begin stirring to form a suspension. The starting material may not fully dissolve at room temperature.

Step 3: Iodination

  • In a separate beaker, weigh N-Iodosuccinimide (214.3 g, 0.953 mol).

  • Add the NIS to the stirred suspension in four equal portions over a period of 60-90 minutes.

    • Causality: Portion-wise addition is critical on a large scale to control the reaction exotherm. Although the reaction is only mildly exothermic, rapid addition could lead to an uncontrolled temperature increase and the formation of impurities.

  • After the final addition, allow the reaction to stir at room temperature (20-25 °C) for 12-16 hours.

Step 4: Reaction Monitoring

  • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC System: Dichloromethane:Methanol (9:1 v/v). Visualize with UV light (254 nm). The product will be a new, less polar spot compared to the starting material.

  • The reaction is complete when the starting material spot is no longer visible or its concentration is <1% by HPLC analysis.

Step 5: Workup and Isolation

  • Upon completion, cool the reaction mixture in an ice bath to 0-5 °C.

  • Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the collected solid with a small amount of cold acetonitrile (~100 mL).

  • Combine the filtrate and the washings.

  • Transfer the filtrate to a large flask and concentrate the solvent using a rotary evaporator until approximately 500 mL of volume remains. A precipitate (the product) will form.

  • To the concentrated slurry, add 1.0 L of deionized water and stir for 30 minutes.

  • Add a 10% w/v aqueous solution of sodium thiosulfate dropwise until the orange/brown color dissipates. This quenches any residual NIS or iodine.[4]

  • Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 500 mL) and then with a small amount of cold ethanol (1 x 100 mL).

  • Press the solid as dry as possible on the filter. This crude product is typically of sufficient purity for the next step.

Step 6: Purification by Recrystallization

  • Transfer the crude solid to a 3 L Erlenmeyer flask.

  • Add ethanol (~1.2 L) and heat the mixture to a gentle reflux with stirring until the solid completely dissolves. Add more ethanol portion-wise if necessary to achieve full dissolution.[5]

  • If any insoluble matter remains, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. The product will crystallize.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[5]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol (2 x 50 mL), and press dry.

Step 7: Drying

  • Transfer the purified crystals to a drying dish.

  • Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved (typically 12-24 hours).

  • The final product should be an off-white to pale yellow crystalline solid. Expected yield: 180-200 g (84-93%).

Characterization and Quality Control

The identity, purity, and quality of the final product must be confirmed by a suite of analytical techniques.

Technique Parameter Expected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~7.45 (d, 1H, H-6), ~6.50 (br s, 2H, NH₂), ~5.95 (d, 1H, H-5). Note: NH proton on ring may be broad.
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (C=O), ~148 (C-4), ~140 (C-6), ~110 (C-5), ~80 (C-3, C-I bond).
Mass Spec. ESI-MS[M+H]⁺ calculated for C₅H₆IN₂O⁺: 236.95; found: 237.0.
HPLC Purity C18 column, MeCN/H₂O gradient≥98.0% (AUC at 254 nm).
Melting Point N/ATo be determined experimentally (e.g., >200 °C with decomposition).

Safety Precautions

All synthesis steps must be conducted in a well-ventilated fume hood by personnel trained in handling chemical reagents.

  • N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][6][7] Wear appropriate PPE, including a lab coat, safety glasses/goggles, and nitrile gloves. Avoid inhalation of dust.

  • Acetonitrile (MeCN): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Handle in a fume hood away from ignition sources.

  • General Handling: Use standard laboratory safety procedures. Avoid creating dust when handling solid reagents. In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste containing sodium thiosulfate and organic solvents should be collected in separate, appropriately labeled waste containers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive NIS.- Low reaction temperature.- Extend reaction time and continue monitoring by TLC/HPLC.- Use a fresh, verified batch of NIS.- Ensure the reaction is maintained at room temperature (20-25 °C).
Low Yield - Product lost during workup/filtration.- Inefficient recrystallization.- Side-product formation.- Ensure pH of aqueous workup is near neutral. Minimize washes.- Use a minimal amount of hot solvent for recrystallization and ensure slow cooling.- Check for di-iodinated product; if present, reduce NIS equivalents to 1.0.
Product Fails Purity Spec - Incomplete removal of succinimide.- Trapped solvent.- Other impurities formed.- Ensure thorough washing of the crude product with water.- Perform a second recrystallization.- Ensure adequate drying time in the vacuum oven.

References

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. SpringerLink. [Link]

  • Iodinating amino pyrimidines and amino pyridines.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Amino-3-iodopyridin-2(1H)-one as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Introduction: The Strategic Value of the Pyridin-2(1H)-one Core The pyridin-2(1H)-one ring is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one ring is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] Its prevalence in FDA-approved drugs underscores its significance.[3] The strategic functionalization of this scaffold is paramount for developing next-generation therapeutics.

This guide focuses on 4-Amino-3-iodopyridin-2(1H)-one , a highly versatile building block designed for efficient library synthesis. Its structure is uniquely tailored for synthetic diversification:

  • Pyridin-2(1H)-one Core: Provides a stable, often biologically relevant, central scaffold.

  • C3-Iodo Group: The carbon-iodine bond is the most reactive of the common halogens (I > Br > Cl) for palladium-catalyzed cross-coupling reactions, enabling facile and selective functionalization.[4]

  • C4-Amino Group: Acts as a key hydrogen bond donor and a vector for modulating physicochemical properties such as solubility and directing molecular interactions with biological targets.

This document provides detailed principles and step-by-step protocols for leveraging this building block in three cornerstone C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The synthetic utility of 4-Amino-3-iodopyridin-2(1H)-one is primarily realized through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by allowing for the formation of C-C and C-N bonds under mild conditions with high functional group tolerance.[5][6] The general workflow involves the reaction of the iodo-pyridinone with a coupling partner in the presence of a palladium catalyst, a supporting ligand, and a base.

A 4-Amino-3-iodopyridin-2(1H)-one (Starting Scaffold) B Suzuki-Miyaura Coupling (Boronic Acids/Esters) A->B C-C Bond C Sonogashira Coupling (Terminal Alkynes) A->C C-C Bond D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D C-N Bond E 3-Aryl/Heteroaryl-4-aminopyridin-2-ones (Biaryl Scaffolds for Kinase Inhibitors) B->E F 3-Alkynyl-4-aminopyridin-2-ones (Rigid Linkers, Precursors for Triazoles) C->F G 3,4-Diaminopyridin-2-one Derivatives (Novel Chemical Space, H-Bonding) D->G

Caption: Synthetic pathways from the core scaffold.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-aminopyridin-2-ones

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[7] This is particularly relevant for creating kinase inhibitors and other targeted therapeutics where a biaryl motif is often essential for activity.

Principle and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7] Key steps include:

  • Oxidative Addition: The C-I bond of the pyridinone adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the rate-limiting reductive elimination step.[8]

G cluster_0 cluster_1 A Oxidative Addition Aryl-Iodide adds to Pd(0) B Transmetalation Boronic acid transfers aryl group to Pd(II) C Reductive Elimination C-C bond forms, regenerating Pd(0) Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)L₂-I Pd0->Pd_complex1 Ar-I Pd_complex2 Ar-Pd(II)L₂-Ar' Pd_complex1->Pd_complex2 Ar'-B(OH)₂ Base Pd_complex2->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for rapid library synthesis using microwave irradiation, which often reduces reaction times and improves yields.[9]

Materials:

  • 4-Amino-3-iodopyridin-2(1H)-one

  • Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂

  • Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane or 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave vial (2-5 mL) with stir bar

Procedure:

  • To a microwave vial, add 4-Amino-3-iodopyridin-2(1H)-one (100 mg, 0.38 mmol, 1.0 equiv).

  • Add the arylboronic acid (0.45 mmol, 1.2 equiv).

  • Add Na₂CO₃ (80 mg, 0.76 mmol, 2.0 equiv).

  • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (22 mg, 0.019 mmol, 5 mol%).[10]

  • Seal the vial with a cap. Evacuate and backfill with nitrogen or argon gas (repeat 3 times).

  • Add degassed 1,4-dioxane (3 mL) and degassed water (1 mL) via syringe.

  • Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.

  • Monitoring: Check reaction completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired 3-aryl-4-aminopyridin-2(1H)-one.

Data Summary: Suzuki-Miyaura Coupling Partners
Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseTemp (°C)Typical Yield (%)Resulting Scaffold Class
Phenylboronic acidPd(PPh₃)₄Na₂CO₃11085-953-Phenyl-4-amino
4-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃10070-853-(Pyridin-4-yl)-4-amino
4-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10080-923-(4-Fluorophenyl)-4-amino
3-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃12075-903-(Thiophen-3-yl)-4-amino

Sonogashira Coupling: Access to 3-Alkynyl-4-aminopyridin-2-ones

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a linear and rigid alkynyl linkage.[4][11] This moiety is valuable for exploring deep binding pockets in protein targets and serves as a versatile handle for further transformations, such as click chemistry to form triazoles.

Principle and Mechanistic Insight

This reaction uniquely uses a dual-catalyst system.[4]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: Copper(I) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is more efficient than direct reaction with the alkyne.[11] An amine base is typically used both to deprotonate the alkyne and as a solvent.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

Materials:

  • 4-Amino-3-iodopyridin-2(1H)-one

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Amino-3-iodopyridin-2(1H)-one (100 mg, 0.38 mmol, 1.0 equiv).

  • Add Pd(PPh₃)₄ (22 mg, 0.019 mmol, 5 mol%) and CuI (7 mg, 0.038 mmol, 10 mol%).

  • Add anhydrous THF (3 mL) and Triethylamine (1.5 mL).

  • Stir the mixture for 5 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (0.45 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C and stir for 4-16 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient).

Buchwald-Hartwig Amination: Synthesis of 3,4-Diaminopyridin-2-one Derivatives

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing the coupling of aryl halides with a vast range of primary and secondary amines.[5][12] This reaction opens the door to novel derivatives with altered polarity, basicity, and hydrogen-bonding capabilities, which are critical for optimizing drug-like properties.

Principle and Mechanistic Insight

The catalytic cycle is analogous to other cross-coupling reactions but culminates in the formation of a C-N bond.[5]

  • Oxidative Addition: The iodo-pyridinone adds to the Pd(0) catalyst.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst. The use of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Josiphos) is often essential to promote the final reductive elimination step.[6]

A Reagent Preparation - 4-Amino-3-iodopyridin-2(1H)-one - Amine Coupling Partner - Pd Catalyst & Ligand - Base (e.g., NaOtBu) B Inert Atmosphere Setup (Evacuate/Backfill with N₂/Ar) A->B C Reaction (Anhydrous Solvent, 80-110 °C) B->C D Aqueous Work-up (Quench, Extract) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, LC-MS, HRMS) E->F

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig C-N Coupling

Materials:

  • 4-Amino-3-iodopyridin-2(1H)-one

  • Amine (e.g., Morpholine, Piperazine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos or BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a strong flow of inert gas, add NaOtBu (55 mg, 0.57 mmol, 1.5 equiv) to a Schlenk tube.

  • Add the palladium catalyst, e.g., Pd₂(dba)₃ (9 mg, 0.0095 mmol, 2.5 mol%), and the ligand, e.g., Xantphos (11 mg, 0.019 mmol, 5 mol%).

  • Add 4-Amino-3-iodopyridin-2(1H)-one (100 mg, 0.38 mmol, 1.0 equiv).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (3 mL) via syringe.

  • Add the amine coupling partner (0.45 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added in step 3.

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Dilute with ethyl acetate (20 mL) and filter through Celite. Separate the layers.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

Data Summary: Buchwald-Hartwig Coupling Partners
Amine PartnerCatalyst SystemBaseSolventTypical Yield (%)Resulting Scaffold Class
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene80-954-Amino-3-(morpholin-4-yl)
N-Boc-piperazinePd(OAc)₂ / BINAPCs₂CO₃Dioxane75-904-Amino-3-(piperazin-1-yl)
AnilinePd₂(dba)₃ / RuPhosLHMDSToluene65-804-Amino-3-(phenylamino)
CyclopropylaminePd(OAc)₂ / DavePhosK₃PO₄t-BuOH70-854-Amino-3-(cyclopropylamino)

References

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7-8), 764-771. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules, 20(6), 10398-10413. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853533. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930801. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23789-23801. [Link]

  • 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. PubMed. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5064-5089. [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 219-228. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. [Link]

  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9548-9551. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A NOVEL ONE-POT SYNTHESIS OF N-SUBSTITUTED THIENO[3,2-d]PYRIMIDIN-4(3H)-ONES. HETEROCYCLES, 70, 589. [Link]

  • Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Taylor & Francis Online. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20215-20225. [Link]

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. ResearchGate. [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. ARKIVOC, 2011(1), 243-279. [Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. MDPI. [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-3-iodopyridin-2(1H)-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 4-Amino-3-iodopyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Amino-3-iodopyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a substituted pyridinone, this molecule possesses unique chemical characteristics that can complicate standard purification workflows. This guide provides in-depth, experience-driven solutions to common issues in a direct question-and-answer format.

The core structure of 4-Amino-3-iodopyridin-2(1H)-one, containing a basic amino group, an acidic N-H proton, and a heavy iodine atom, presents specific hurdles such as poor chromatographic behavior, challenging crystallization, and potential for degradation. Our goal is to equip you with the knowledge to anticipate these issues and implement robust, effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and stability of 4-Amino-3-iodopyridin-2(1H)-one?

Based on its structure and related aminopyridine compounds, 4-Amino-3-iodopyridin-2(1H)-one is expected to be a solid at room temperature.[1] Due to the amino and iodo substitutions, it may be off-white to light brown and could be sensitive to light and air.[2] Similar aminopyridine structures have shown excellent chemical stability under various storage conditions, but oxidative degradation can occur, especially in solution.[3][4][5] For long-term storage, it is recommended to keep the solid compound in an airtight, light-protected container at low temperatures (e.g., 4°C).[2][6]

Q2: What are the primary purification methods suitable for this compound?

The most common and effective purification techniques for substituted pyridinones include:

  • Flash Column Chromatography: This is a versatile method for separating the target compound from reaction byproducts and starting materials. However, the basicity of the amino group can cause issues.[7]

  • Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for achieving high purity, especially on a larger scale.

  • Acid-Base Extraction: The basic amino group allows for selective extraction into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer.[7]

Q3: What are the most common impurities I should expect?

Impurities will be highly dependent on the synthetic route. However, common contaminants may include:

  • Unreacted starting materials.

  • De-iodinated product (4-Aminopyridin-2(1H)-one).

  • Isomers or regioisomers formed during synthesis.

  • Oxidation byproducts, which may appear as colored impurities.[5]

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is the most effective tool. Due to the compound's polarity and basicity, using a baseline eluent (e.g., a small amount of triethylamine or ammonia in your solvent system) can improve spot shape and provide a more accurate assessment of purity.[7] Visualization is typically achieved under UV light (254 nm) and may be enhanced with stains like potassium permanganate or iodine.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Problems with Flash Column Chromatography

Q: My compound is streaking severely on the silica gel column, leading to poor separation and mixed fractions. Why is this happening and how do I fix it?

A: This is a classic issue when purifying basic compounds like aminopyridines on standard, slightly acidic silica gel. The free silanol groups (Si-OH) on the silica surface interact strongly with the basic amino group of your molecule, causing it to "stick" and elute slowly and unevenly. This phenomenon is known as tailing or streaking.[7]

Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent.

  • Recommended Action: Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The triethylamine will compete for the acidic sites on the silica, allowing your compound to travel through the column more uniformly.[7][8]

Parameter Without Base Modifier With 1% Triethylamine in Eluent
TLC Spot Shape Elongated, "comet-like" streakCompact, round spot
Column Resolution Poor, overlapping peaksSignificantly improved separation
Recovery Potentially lower due to irreversible bindingHigher and more reproducible
Issue 2: Failures in Recrystallization

Q: I've isolated my crude product, but it "oils out" instead of forming crystals during recrystallization. What's going wrong?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often caused by one of the following:

  • High Impurity Load: Impurities can disrupt the crystal lattice formation, acting as a "solvent" for your product.

  • Inappropriate Solvent Choice: The solvent may be too good, preventing the compound from precipitating effectively upon cooling.

  • Cooling Too Rapidly: Dropping the temperature too quickly can cause the solution to become supersaturated too fast for crystals to nucleate and grow.

Troubleshooting Protocol:

  • Initial Cleanup: If the crude material is very impure, first run it through a quick silica gel "plug" (a short column) to remove the bulk of impurities before attempting recrystallization.

  • Systematic Solvent Screening: Use small amounts of the crude product to test a range of solvents. A good recrystallization solvent will dissolve your compound when hot but not when cold. Test solvents like isopropanol, ethanol, acetonitrile, ethyl acetate, or mixtures with water or hexanes.[9][10]

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.

  • Induce Crystallization: If it remains an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" from a previously purified batch.

Issue 3: Product Degradation and Discoloration

Q: My purified 4-Amino-3-iodopyridin-2(1H)-one is a nice off-white powder, but it turns yellow or brown over time. Is it decomposing?

A: Yes, discoloration is often a sign of chemical degradation. For a molecule with both an amino group and an iodo-substituent on an electron-rich ring system, the likely culprits are oxidation and light-catalyzed decomposition. The amino group can be susceptible to oxidation, and carbon-iodine bonds can be labile, especially when exposed to light.[5]

Preventative Measures:

  • Minimize Light Exposure: Work in a fume hood with the sash lowered to reduce ambient light and store the final product in an amber vial.

  • Use an Inert Atmosphere: After purification, dry the compound thoroughly under high vacuum and store it under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Control Storage Temperature: Store the purified compound at 4°C or lower to slow the rate of any potential decomposition reactions.[6]

Key Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Dry-Loading the Sample: Adsorb your crude material onto a small amount of silica gel (or Celite if the compound shows instability on silica). To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM/MeOH), add the silica, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., 95:5 Ethyl Acetate/Hexane). Crucially, add 1% triethylamine to this eluent.

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin eluting with the base-modified solvent system, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC (using a TLC tank with the same base-modified eluent) to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89°C, so it may require gentle heating or co-evaporation with a solvent like toluene to remove completely.

Purification Strategy Decision Tree

This workflow provides a logical path for purifying 4-Amino-3-iodopyridin-2(1H)-one, incorporating troubleshooting checkpoints.

Purification_Workflow Crude Crude Product TLC Initial TLC Analysis (with 1% Et3N in eluent) Crude->TLC Purity_Check Purity > 90%? TLC->Purity_Check Impurity_Check Impurities Baseline or Polar? Purity_Check->Impurity_Check No Recrystallize Attempt Recrystallization Purity_Check->Recrystallize Yes Column Flash Column Chromatography (with 1% Et3N in eluent) Impurity_Check->Column Polar Impurities Impurity_Check->Column Baseline Impurities Recryst_Success Success? Recrystallize->Recryst_Success Final_Purity Final Purity Check (TLC, NMR) Recryst_Success->Final_Purity Yes Oil_Out Troubleshoot: - Slow cooling - Scratch/Seed - Re-purify via column Recryst_Success->Oil_Out No (Oils Out) Column->Final_Purity Pure_Product Pure Product (Store under N2, cold, dark) Final_Purity->Pure_Product Oil_Out->Column

Caption: Decision tree for purifying 4-Amino-3-iodopyridin-2(1H)-one.

References
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). Troubleshooting low reactivity of substituted pyridines in indolizine synthesis.
  • Voskressensky, L. G., et al. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
  • Semantic Scholar. (n.d.). Supplementary Fig 1 for PDF.
  • Chernenko, S. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-iodopyridine 97%.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Amerigo Scientific. (n.d.). 4-Amino-3-iodopyridine (97%).
  • Reddit. (2025). Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degradation?
  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
  • Thermo Fisher Scientific. (n.d.). 4-Amino-3-iodopyridine, 97%.
  • ChemScene. (n.d.). 4-Amino-3-iodopyridine.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-iodopyridin-3-ol AldrichCPR.
  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature.
  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
  • Somekawa, K., et al. (2017). Syntheses of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and its bromination. HETEROCYCLES.
  • Nanochemazone. (n.d.). 4-Amino-3-iodopyridine Powder.
  • ResearchGate. (2025). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • PubMed. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • Organic Syntheses. (n.d.). 3-aminopyridine.

Sources

Optimization

optimizing reaction times for 4-Amino-3-iodopyridin-2(1H)-one synthesis

Welcome to the dedicated technical support guide for the synthesis of 4-Amino-3-iodopyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Amino-3-iodopyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic intermediate. Our focus is on providing practical, experience-driven advice to enhance reaction efficiency, particularly concerning reaction times, while ensuring high purity and yield.

Core Principles: The Iodination of an Activated Pyridinone Ring

The synthesis of 4-Amino-3-iodopyridin-2(1H)-one from its parent, 4-aminopyridin-2(1H)-one, is an electrophilic aromatic substitution. The pyridinone ring is moderately activated by the amino and hydroxyl (in its tautomeric form) groups. The reaction's success hinges on generating a sufficiently electrophilic iodine species (I⁺) that can attack the electron-rich C3 position. The reaction rate is a delicate balance between the reactivity of the substrate, the potency of the iodinating agent, and the reaction conditions.

cluster_0 Mechanism Overview SM 4-Aminopyridin-2(1H)-one Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate + I⁺ I_source Iodinating Agent (e.g., NIS) I_plus Electrophilic Iodine (I⁺) I_source->I_plus Activation Product 4-Amino-3-iodopyridin-2(1H)-one Intermediate->Product - H⁺

Caption: Generalized mechanism for electrophilic iodination.

Troubleshooting Guide: Optimizing Reaction Times & Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is extremely slow or has not initiated after several hours. What are the primary causes?

Answer: A stalled or sluggish reaction is a frequent issue, typically pointing to insufficient electrophilicity of the iodine source or poor reagent quality.

  • Cause A: Inactive Iodinating Agent. Molecular iodine (I₂) itself is often not electrophilic enough to react with the pyridinone ring efficiently.[1] It requires an oxidizing agent to generate a more potent iodinating species. If using N-Iodosuccinimide (NIS), ensure it is fresh; older NIS can decompose, appearing brownish instead of off-white, indicating reduced activity.

  • Solution A: Reagent Selection & Activation.

    • Use a Reliable Agent: N-Iodosuccinimide (NIS) is generally the preferred reagent for its mildness and ease of handling.[2]

    • Add a Catalytic Acid: A trace amount of a strong acid, such as trifluoroacetic acid (TFA), can significantly accelerate the reaction. The acid protonates NIS, dramatically increasing its electrophilicity.[2]

    • I₂ with an Oxidant: If using molecular iodine, ensure an appropriate oxidizing agent (e.g., silver nitrate, hydrogen peroxide) is present in the correct stoichiometry to generate the active electrophile.[1][3]

  • Cause B: Low Reaction Temperature. While the reaction can proceed at room temperature, its rate is highly temperature-dependent. Insufficient thermal energy may prevent the reaction from overcoming its activation energy barrier.

  • Solution B: Controlled Heating.

    • Gently heat the reaction mixture to 40-50°C.

    • Monitor the temperature closely. Excessive heat can lead to side reactions and degradation, reducing yield and complicating purification.

  • Cause C: Poor Solvent Choice. The solvent must fully dissolve the starting material to ensure a homogenous reaction mixture.

  • Solution C: Solvent System. Dimethylformamide (DMF) is an excellent choice as it readily dissolves 4-aminopyridin-2(1H)-one and is stable to the reaction conditions.

Question 2: The reaction is fast, but TLC/LC-MS analysis shows multiple product spots and low purity. How can I improve selectivity?

Answer: The formation of multiple products indicates either a lack of regioselectivity or, more commonly, over-iodination.

  • Cause A: Poly-iodination. The product, 4-Amino-3-iodopyridin-2(1H)-one, is still an activated aromatic ring and can undergo a second iodination at other positions if the reaction is left for too long or if excess iodinating agent is present.[1]

  • Solution A: Strict Stoichiometric and Temporal Control.

    • Stoichiometry: Use a precise molar ratio of substrate to iodinating agent. Start with a 1:1.05 ratio of 4-aminopyridin-2(1H)-one to NIS. Adding the NIS in portions rather than all at once helps maintain its concentration at a low, steady level, favoring mono-iodination.[1]

    • Reaction Monitoring: This is critical. Monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material spot has been fully consumed. Over-running the reaction is a primary cause of impurity formation.

  • Cause B: Degradation. The amino group on the pyridinone ring can be sensitive to strongly acidic or oxidative conditions, leading to degradation products.

  • Solution B: Mind the pH and Reagent Choice.

    • If using a catalytic acid, ensure it is truly catalytic (e.g., <0.1 equivalents).

    • Consider alternative, highly selective reagents. While NIS is generally good, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has been reported to offer higher reactivity and selectivity in some cases, potentially reducing reaction times and side products.[1]

Question 3: I am struggling to effectively monitor the reaction by TLC. What is a good mobile phase and visualization technique?

Answer: Effective TLC monitoring is essential for optimizing reaction time and preventing side reactions.

  • Recommended Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is an excellent starting point. A 95:5 or 90:10 (DCM:MeOH) ratio typically provides good separation between the starting material, the product, and byproducts like succinimide (if using NIS).

  • Visualization:

    • UV Light (254 nm): All aromatic components (starting material, product) should be clearly visible under UV light.

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that are not strongly UV-active and can help differentiate products.

    • Iodine Chamber: Can also be used for visualization, though it may stain the entire plate if not used carefully.

Question 4: My workup and purification are difficult, leading to product loss. What is an efficient purification strategy?

Answer: Purification can be challenging due to the polarity of the product and the presence of byproducts like succinimide.

  • Step 1: Quenching. Once the reaction is complete by TLC, pour the reaction mixture into a beaker of ice-cold water. This will precipitate the crude product and help dissolve water-soluble byproducts.

  • Step 2: Remove Succinimide. If you used NIS, the primary byproduct is succinimide, which has moderate water solubility. Wash the filtered crude solid thoroughly with cold water.[1]

  • Step 3: Recrystallization. This is the most effective method for achieving high purity. Experiment with solvent systems. A mixture of Ethanol/Water or Methanol/Water often works well. Dissolve the crude product in a minimal amount of hot alcohol and slowly add water until the solution becomes turbid. Allow it to cool slowly to form pure crystals.

  • Step 4: Column Chromatography. If recrystallization fails to provide adequate purity, column chromatography on silica gel is an alternative. To prevent the basic product from streaking on the acidic silica, it is advisable to add a small amount of a basic modifier, like triethylamine (0.5-1%), to your eluent system (e.g., DCM/MeOH).[4]

Frequently Asked Questions (FAQs)

  • Q: What is a realistic reaction time to target under optimized conditions?

    • A: With NIS as the iodinating agent and gentle heating (40-50°C) in DMF, the reaction should ideally reach completion within 1-3 hours. Room temperature reactions may take significantly longer (4-12 hours).

  • Q: Which iodinating agent is best?

    • A: For this substrate, N-Iodosuccinimide (NIS) is highly recommended due to its solid form, ease of handling, and generally good selectivity.[2][5] Using I₂ requires an additional oxidizing agent, which adds complexity.

  • Q: How does temperature quantitatively affect reaction time?

    • A: As a general rule of thumb in chemical kinetics, reaction rates often double for every 10°C increase in temperature. Moving from room temperature (~25°C) to 45°C could potentially reduce the reaction time by a factor of four. However, this must be balanced against the risk of side product formation.

  • Q: Can this reaction be performed under solvent-free conditions?

    • A: Solvent-free iodination using mechanical grinding has been reported for other heterocyclic systems, often with very short reaction times (20-30 minutes).[3][6] While not specifically documented for this molecule, it represents a potential "green chemistry" optimization route for advanced users, likely using I₂ and a solid Lewis acid like AgNO₃.[3]

Data Summary: Impact of Conditions on Reaction Performance

The following table provides a comparative summary of how different experimental parameters can affect the synthesis.

ParameterCondition ACondition BExpected Effect on Reaction TimeImpact on Selectivity & Yield
Iodinating Agent I₂ (without oxidant)N-Iodosuccinimide (NIS)NIS leads to a significantly faster reaction.NIS is generally more selective, leading to higher yields of the desired product.
Temperature Room Temp (~25°C)Gentle Heat (45°C)Heating to 45°C can reduce reaction time by 2-4x.Higher temperatures may slightly decrease selectivity; requires careful monitoring.
Catalyst NoneCatalytic TFA (0.05 eq)Addition of TFA can dramatically shorten reaction time.May increase risk of side products if not used in catalytic amounts.
Stoichiometry 1.5 eq. NIS1.05 eq. NISExcess NIS ensures faster consumption of starting material.Strict stoichiometry is crucial for high selectivity and minimizing poly-iodination.
Monitoring Timed (e.g., 4 hours)TLC-MonitoredTLC monitoring allows for precise endpoint determination.Prevents over-running the reaction, which is a major cause of low purity and yield.

Optimized Experimental Protocol

This protocol is designed as a robust starting point for achieving a rapid and clean reaction.

start Start setup 1. Setup Dissolve 1.0 eq. of 4-aminopyridin-2(1H)-one in anhydrous DMF under N₂. start->setup add_nis 2. Addition Portion-wise addition of 1.05 eq. of NIS at room temperature. setup->add_nis heat 3. Reaction Heat mixture to 45°C with vigorous stirring. add_nis->heat monitor 4. Monitoring Monitor progress every 20 mins via TLC (95:5 DCM:MeOH). heat->monitor decision Starting Material Consumed? monitor->decision decision->monitor No quench 5. Quench Pour reaction mixture into ice-water. decision->quench Yes filter 6. Filtration Collect precipitate by vacuum filtration. Wash with cold H₂O. quench->filter purify 7. Purification Recrystallize from EtOH/H₂O. filter->purify end End Dry pure product. purify->end

Caption: Optimized workflow for the synthesis of 4-Amino-3-iodopyridin-2(1H)-one.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 4-aminopyridin-2(1H)-one in anhydrous Dimethylformamide (DMF).

  • Addition of Iodinating Agent: To the stirred solution at room temperature, add 1.05 equivalents of N-Iodosuccinimide (NIS) in three portions over 5 minutes.

  • Reaction: Place the flask in a pre-heated oil bath at 45°C and stir vigorously.

  • Monitoring: Use a capillary tube to spot the reaction mixture onto a TLC plate every 20 minutes. Elute with a 95:5 mixture of Dichloromethane:Methanol. Visualize under UV light. The product should appear as a new, less polar spot compared to the starting material.

  • Quenching: Once the starting material spot is no longer visible on the TLC plate, immediately remove the flask from the heat and pour the contents into a beaker containing a stirred mixture of ice and water. A precipitate should form.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with cold deionized water to remove residual DMF and the succinimide byproduct.

  • Drying & Purification: Dry the crude product under vacuum. For final purification, recrystallize the solid from a suitable solvent system, such as ethanol/water.

References

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). National Institutes of Health. [Link]

  • Molecules. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]

  • Chernenko, S. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. SpringerLink. [Link]

  • Brazilian Journal of Analytical Chemistry. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. BrJAC. [Link]

  • Lee, K., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journals. [Link]

  • Archiv der Pharmazie. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. [Link]

  • Journal of Chemical Sciences. (2015). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Springer. [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-3-iodopyridine (97%). Amerigo Scientific. [Link]

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • ResearchGate. (n.d.). The influence of the reaction time on the isolated pyridone (3) yield... ResearchGate. [Link]

  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

  • ResearchGate. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. ResearchGate. [Link]

  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. UVM. [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-124. [Link]

  • International Atomic Energy Agency. (n.d.). LESSON 10: IODINE MONITORING. IAEA. [Link]

  • Organic Chemistry Portal. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). n-iodosuccinimide. Organic Syntheses. [Link]

Sources

Troubleshooting

troubleshooting failed reactions involving 4-Amino-3-iodopyridin-2(1H)-one

Welcome to the technical support center for 4-Amino-3-iodopyridin-2(1H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3-iodopyridin-2(1H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile yet challenging chemical intermediate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address specific issues encountered during synthesis.

The multifunctional nature of 4-Amino-3-iodopyridin-2(1H)-one—possessing a nucleophilic amino group, a reactive C-I bond for cross-coupling, and a pyridinone core with its own reactive N-H bond and tautomeric forms—is the source of its synthetic utility and its challenges. This guide explains the causality behind common reaction failures and provides logical, actionable solutions.

Section 1: Starting Material Integrity & General Handling

A successful reaction begins with high-quality starting materials and a proper understanding of their properties. Issues at this stage are the most common source of failed experiments.

Q1: My reaction is failing to initiate. How can I verify the integrity of my 4-Amino-3-iodopyridin-2(1H)-one starting material?

A: Before troubleshooting complex reaction parameters, it is critical to validate your starting material. While direct stability data for this specific compound is not extensively published, we can infer best practices from related iodo-anilines and aminopyridines.

  • Purity Assessment: The purity of the analogous compound, 4-Amino-3-iodopyridine, is typically reported as ≥97%.[1][2] Confirm the purity of your lot via NMR or HPLC analysis. Impurities from its synthesis can interfere with catalysis.

  • Storage Conditions: Iodo-aromatic compounds, especially those with amino substituents, can be light and air-sensitive. Store the material at low temperatures (e.g., <15°C), protected from light, and under an inert atmosphere (nitrogen or argon).

  • Visual Inspection: The material should be a white to off-white solid.[3] Significant discoloration (e.g., brown or purple) may indicate decomposition and the release of iodine, which can poison palladium catalysts.

  • Moisture: The presence of two N-H bonds makes the compound hygroscopic. Ensure it is thoroughly dried under vacuum before use, as water can interfere with many reactions, particularly those involving organometallics or strong bases.

Q2: I'm struggling with poor solubility of my starting material. What solvents are recommended?

A: Poor solubility leads to low effective concentration and sluggish reaction rates. Based on the structure and data for similar compounds, solubility is expected to be highest in polar aprotic solvents.

Solvent ClassRecommended SolventsSuitability & Comments
Polar Aprotic DMF, DMAc, NMP, Dioxane, THFGenerally the best choice for cross-coupling and N-alkylation reactions. Ensure solvents are anhydrous and degassed.
Polar Protic Methanol, EthanolSoluble, but may interfere with certain reactions (e.g., acting as a nucleophile or proton source).
Aromatic Toluene, XyleneModerate solubility, often improved at higher temperatures. Common for cross-coupling.
Ethers THF, 2-MeTHF, DioxaneGood for reactions requiring lower temperatures. THF is a common choice for reactions with strong bases like NaH.[4]
Halogenated DCM, ChloroformLimited utility for the most common subsequent reactions. Use with caution.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the primary site for carbon-carbon and carbon-nitrogen bond formation. However, the adjacent amino group and the pyridine nitrogen can significantly complicate these transformations.

Initial Troubleshooting Workflow for Failed Cross-Coupling

If you experience a complete failure (no product, only starting material recovered), follow this diagnostic workflow.

G cluster_reagents Reagent Quality Checks cluster_setup Reaction Setup Checks cluster_params Parameter Optimization start Reaction Failed (Low or No Conversion) reagent_check 1. Verify Reagent Quality start->reagent_check setup_check 2. Check Reaction Setup reagent_check->setup_check Reagents OK sm_quality Starting Material (Purity, Age) reagent_check->sm_quality param_check 3. Re-evaluate Parameters setup_check->param_check Setup OK inert_atm Inert Atmosphere? (Proper N2/Ar purge) setup_check->inert_atm ligand_choice Ligand param_check->ligand_choice boronic_acid Boronic Acid/Ester (Check for decomposition) catalyst Pd Catalyst/Ligand (Age, Oxidation) base_quality Base (Anhydrous? Clumped?) degassing Solvent Degassed? (Crucial for removing O2) temp_control Accurate Temperature? base_choice Base solvent_choice Solvent

Caption: General troubleshooting workflow for failed cross-coupling reactions.
FAQ: Suzuki-Miyaura Coupling

Q3: My Suzuki reaction has stalled, and I observe significant protodeiodination (loss of iodine to give 4-aminopyridin-2(1H)-one). What is the cause?

A: Protodeiodination is a common side reaction in Suzuki couplings, especially with electron-rich heteroaryl halides. It arises from the reaction of the aryl-palladium(II) intermediate with a proton source before transmetalation can occur.

  • Causality: The electron-donating amino group increases the electron density on the pyridine ring, making the C-I bond more susceptible to oxidative addition but also making the resulting Pd-intermediate more sensitive to protonolysis.

  • Solutions:

    • Base Selection: Switch to a non-hydroxide, anhydrous base. Finely powdered, anhydrous K₃PO₄ or K₂CO₃ are often superior to aqueous bases like Na₂CO₃ for sensitive substrates.[5] While some water is often necessary to solubilize the base and facilitate boronic acid activation, excess water can promote protodeiodination.

    • Boronic Acid Quality: Degraded boronic acids, which can be prone to protodeboronation, fail to transmetalate efficiently, allowing more time for the protodeiodination side reaction to occur.[6] Use fresh boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.

    • Temperature Control: Lower the reaction temperature. While higher temperatures increase the rate of oxidative addition, they can also accelerate decomposition pathways. Try starting at a lower temperature (e.g., 60-70 °C) and only increase it if the reaction is clean but slow.

Q4: The reaction is clean, but the yield is very low. Could the pyridine or amino groups be inhibiting the catalyst?

A: Yes, this is a highly probable cause. Both the pyridine ring nitrogen and the 4-amino group are Lewis basic and can coordinate to the palladium center, leading to the formation of inactive or off-cycle catalyst species.[7]

  • Causality: Coordination of the substrate's nitrogen atoms to the Pd(0) or Pd(II) center can compete with the binding of the phosphine ligand or the transmetalation step, effectively poisoning the catalyst.

  • Solutions:

    • Ligand Choice: Use ligands designed to be electron-rich and sterically bulky. These ligands form more stable complexes with palladium and are less easily displaced by coordinating substrates. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices for heteroaromatic substrates.[8]

    • Catalyst Loading: Increase the catalyst and ligand loading. For challenging substrates, loadings may need to be increased from a typical 1-2 mol% to 3-5 mol%.

    • Precatalyst Choice: Use a modern palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts). These form the active LPd(0) species more efficiently and reliably than sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[6]

FAQ: Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig reaction to couple an amine at the C3 position, but I'm getting no desired product. Why is this reaction so difficult?

A: The Buchwald-Hartwig amination of this substrate is challenging for several reasons that compound upon each other.

  • Causality & Competing Pathways:

    • Catalyst Inhibition: As with the Suzuki reaction, the substrate's two nitrogen atoms can inhibit the palladium catalyst.[7]

    • Substrate Dimerization: The substrate itself contains a primary amine (the 4-NH₂) and an aryl iodide. Under reaction conditions, it can potentially undergo self-coupling to form a dimer.

    • Base-Mediated Side Reactions: Strong bases like NaOtBu or LHMDS can deprotonate the pyridinone N-H or the amino N-H₂, creating additional nucleophiles in the reaction mixture that can lead to complex side products.

  • Solutions:

    • Protect the Amino Group: If the 4-amino group is not the intended reaction partner, protecting it (e.g., as a Boc-carbamate or an amide) is the most effective strategy. This removes a competing nucleophile and reduces the molecule's ability to chelate and inhibit the catalyst.

    • Ligand Selection: The choice of ligand is paramount. For C-N coupling with heteroaryl halides, sterically hindered, electron-rich ligands are required. Josiphos-type ferrocenyl ligands or Buchwald's biarylphosphine ligands are often necessary.[9]

    • Base Selection: Use a weaker base if possible. While strong bases are often required, starting with a milder base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate side reactions, although this may require higher temperatures.[10]

G cluster_desired Desired Pathway (e.g., Suzuki) cluster_side Common Side Reactions SM 4-Amino-3-iodo- pyridin-2(1H)-one Product Desired C-C Coupled Product SM->Product + Pd(0), Ligand + R-B(OH)2, Base Protodeiodination Protodeiodination SM->Protodeiodination Proton Source (H2O, etc.) Homocoupling Starting Material Homocoupling SM->Homocoupling High Temp / High Catalyst Load CatalystPoisoning Catalyst Poisoning (Inactive Pd-N Complex) SM->CatalystPoisoning Coordination of -NH2 or Pyridine-N

Caption: Competing pathways in cross-coupling reactions.
Section 3: Troubleshooting N-Functionalization (Alkylation & Acylation)

The presence of two distinct N-H sites (the endocyclic pyridinone N1-H and the exocyclic 4-NH₂) and the lactam-lactim tautomerism create significant regioselectivity challenges.

Q6: My N-alkylation reaction with an alkyl halide and K₂CO₃ resulted in a mixture of N1-alkylated, 4-N-alkylated, and 4-N,N-dialkylated products. How can I control the selectivity?

A: This is a classic regioselectivity problem governed by the relative acidity and nucleophilicity of the two nitrogen atoms.

  • Causality - Acidity vs. Nucleophilicity:

    • Pyridinone N1-H: This proton is more acidic (pKa of amides/lactams is ~17) due to the adjacent carbonyl group. Deprotonation with a suitable base will readily form the N1-anion.

    • Amino 4-NH₂: These protons are less acidic (pKa of anilines is ~30), but the nitrogen is generally more nucleophilic than the amide nitrogen before deprotonation.

  • Controlling Selectivity:

    • For N1-Alkylation (Ring): Use a strong base that can selectively and completely deprotonate the more acidic N1-H. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is the standard choice.[4] Adding the base first at 0°C to form the N1-anion, followed by the addition of the alkylating agent, will strongly favor N1-alkylation.

    • For 4-N-Alkylation (Amino Group): This is more challenging. Direct alkylation without a catalyst often requires forcing conditions that lead to mixtures. A more controlled approach is reductive amination, where the 4-amino group is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. Alternatively, Buchwald-Hartwig or Ullmann-type conditions could be explored if an aryl group is being added. For simple alkyl groups, protecting the N1-H first (e.g., with a SEM or PMB group), then performing the 4-N-alkylation, followed by deprotection, offers a robust but longer route.

Q7: I attempted an N1-alkylation and unexpectedly isolated an O-alkylated product (2-alkoxy-4-amino-3-iodopyridine). Why did this happen?

A: This is a direct consequence of the lactam-lactim tautomerism of the pyridinone ring and is explained by Hard and Soft Acids and Bases (HSAB) theory.

  • Causality - Tautomerism and HSAB: The pyridinone exists in equilibrium with its tautomeric form, 2-hydroxypyridine. Deprotonation results in an ambident nucleophile with negative charge density on both the nitrogen (a "soft" nucleophilic center) and the oxygen (a "hard" nucleophilic center).

    • "Soft" electrophiles (e.g., alkyl halides like methyl iodide) prefer to react at the soft nitrogen center, leading to N-alkylation.

    • "Hard" electrophiles (e.g., trialkyloxonium salts like Meerwein's salt, or alkyl sulfates) prefer to react at the hard oxygen center, leading to O-alkylation.

  • Solutions:

    • Choice of Alkylating Agent: To favor N-alkylation, use alkyl halides (I > Br > Cl). To favor O-alkylation, use harder electrophiles.

    • Counter-ion and Solvent: The choice of base and solvent can influence the outcome. Aprotic solvents and counter-ions that do not coordinate strongly to the oxygen (like Na⁺) favor N-alkylation.[11]

Caption: Regioselectivity in the alkylation of 4-Amino-3-iodopyridin-2(1H)-one.
(Note: Placeholder images are used. In a real implementation, these would be chemical structures.)
Section 4: Reference Protocol

This section provides a robust starting point for a Suzuki-Miyaura coupling reaction, incorporating best practices to mitigate common failure modes.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 4-Amino-3-iodopyridin-2(1H)-one

  • Phenylboronic acid (1.2 to 1.5 equivalents)

  • SPhos Precatalyst (G3) (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Amino-3-iodopyridin-2(1H)-one (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the SPhos precatalyst (0.03 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the starting material.

  • Degassing (Optional but Recommended): For maximum air removal, briefly bubble argon through the reaction mixture for 5-10 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the appearance of the product spot. Be aware that the product will be significantly more non-polar.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

This protocol emphasizes the use of an anhydrous, non-aqueous base and a modern precatalyst system to address the most common failure modes of protodeiodination and catalyst inhibition.[6][12]

References
  • MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. Available from: [Link]

  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Available from: [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-3-iodopyridine (97%). Available from: [Link]

  • National Library of Medicine. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed. Available from: [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Available from: [Link]

  • ResearchGate. (2025). Challenges in the functionalization of pyridines. Available from: [Link]

  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Available from: [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

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  • Google Patents. (n.d.). A kind of preparation method of o-iodoaniline.

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Optimization

Technical Support Center: 4-Amino-3-iodopyridin-2(1H)-one and Its Derivatives

Welcome to the dedicated technical support guide for 4-Amino-3-iodopyridin-2(1H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Amino-3-iodopyridin-2(1H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold. The unique combination of an amino group, an iodo-substituent, and the 2-pyridone core makes this molecule a valuable building block, but also introduces specific stability challenges. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate these issues and ensure the integrity of your experiments.

Understanding the Core Stability Challenges

The structure of 4-Amino-3-iodopyridin-2(1H)-one contains three key functional groups that are central to its reactivity and potential instability:

  • Iodo-Pyridine System: The carbon-iodine bond on the electron-rich pyridine ring is susceptible to cleavage, particularly when exposed to light (photodecomposition).

  • Aminopyridine Moiety: The amino group is a site for potential oxidation, which can be accelerated by exposure to air, certain metal ions, or harsh oxidizing agents.[1][2][3][4]

  • 2-Pyridone Tautomer: The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form.[5] This system can be influenced by pH, and while generally stable, extreme pH conditions can promote hydrolysis or other degradative reactions.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you might encounter during your work. The solutions are based on established chemical principles and data from related molecular systems.

Observation & Sample Integrity Issues

Q1: My solid sample of 4-Amino-3-iodopyridin-2(1H)-one, which was initially off-white, has turned yellow or brownish over time. What is causing this discoloration and is the material still usable?

A1: This is a common observation and typically points to two primary degradation pathways:

  • Photodecomposition: Iodinated aromatic compounds are notoriously sensitive to light.[6] Exposure to UV or even ambient laboratory light can induce homolytic cleavage of the C-I bond, generating radical species. These radicals can then initiate a cascade of reactions, leading to colored impurities and the release of elemental iodine (I₂), which is itself colored and highly reactive.

  • Oxidation: The 4-amino group is susceptible to slow oxidation upon exposure to atmospheric oxygen. This can lead to the formation of colored nitroso or nitro derivatives, or other complex oxidative oligomers. The process can be accelerated by humidity and trace metal impurities. Studies on related aminopyridines have shown they are prone to oxidation, which can be a significant degradation pathway.[1][3][7]

Is it still usable? The presence of color indicates that the purity of your sample is compromised. For sensitive applications like quantitative biological assays or GMP synthesis, the material should be repurified (e.g., by recrystallization or column chromatography) or a fresh batch should be used. For initial exploratory synthesis, you may be able to proceed, but be aware that your reaction outcomes could be affected by the presence of impurities.

Preventative Measures:

  • Storage: Always store the solid compound in an amber glass vial to protect it from light.[8][9]

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Temperature: Store at low temperatures (2-8°C or -20°C) to slow down the rate of any potential degradation reactions.[10]

Reaction & Workflow Problems

Q2: I'm seeing an unexpected loss of my starting material and the appearance of a major, less polar impurity in my reaction mixture, even under mild conditions. My target product yield is very low. What's happening?

A2: This issue often relates to the de-iodination of the starting material under your specific reaction conditions.

Probable Cause: In-situ De-iodination The iodine substituent can be labile under various conditions:

  • Reductive Environments: Reagents that can act as reducing agents (even mild ones like certain bases, thiols, or phosphines, especially at elevated temperatures) can lead to reductive de-iodination.

  • Catalytic Cycles: If you are performing a transition-metal-catalyzed reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), your catalyst or reaction conditions might be promoting a competitive de-iodination pathway alongside your desired transformation. This is a known side reaction in cross-coupling chemistry.

  • Radical Reactions: If your reaction generates radical species, these can abstract the iodine atom from your starting material.

Troubleshooting Steps:

  • Run a Control Reaction: Set up your reaction with the starting material, solvent, and any bases or additives, but without the coupling partner or catalyst. Monitor it over time by TLC or LC-MS to see if the degradation occurs without the key reagents.

  • Lower the Temperature: If possible, run your reaction at a lower temperature. Thermal stability can be a concern for some hypervalent iodine compounds, and while this is a different class, the principle of minimizing thermal energy to prevent unwanted side reactions is broadly applicable.[11][12][13]

  • Screen Solvents and Bases: The choice of solvent and base can be critical. Aprotic, degassed solvents are generally preferred. If using a base, consider using a non-nucleophilic, sterically hindered base to minimize side reactions.

  • Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can participate in radical pathways.

Q3: My NMR analysis of a stock solution of the compound in DMSO-d6 shows a gradual decrease in the signal for my compound and the appearance of new, broad peaks over a few days. Why is my solution not stable?

A3: Solution stability is often lower than solid-state stability and is highly dependent on the solvent used.

Probable Causes:

  • Solvent Reactivity: While DMSO is a common solvent for NMR, it is not always inert. It can contain trace amounts of water and can participate in or mediate oxidative processes.

  • Accelerated Degradation: Being in solution increases molecular mobility and exposure to dissolved oxygen and trace impurities, accelerating the degradation pathways mentioned in Q1 (oxidation and photodecomposition).

  • Acid/Base Instability: The compound has both a basic amino group and a weakly acidic N-H in the pyridone ring. The pH of your solvent (especially if it contains acidic or basic impurities) can affect stability. While pyridones are generally stable, extreme pH can promote hydrolysis.[14][15]

Recommendations for Solution Handling:

  • Prepare Fresh Solutions: For quantitative experiments, always prepare solutions of 4-Amino-3-iodopyridin-2(1H)-one and its derivatives immediately before use.

  • Solvent Choice: For storage, consider a less reactive, aprotic solvent like anhydrous dioxane or THF if compatible with your downstream application. If an NMR sample must be stored, use a high-purity, anhydrous grade of solvent and store the tube in the dark at low temperature.

  • Inert Atmosphere: If preparing a stock solution for later use, do so under an inert atmosphere and store it in the dark at -20°C or -80°C.

Frequently Asked Questions (FAQs)

What are the optimal long-term storage conditions for solid 4-Amino-3-iodopyridin-2(1H)-one? Store in an amber, tightly sealed vial at -20°C, under an inert atmosphere of argon or nitrogen.

Which solvents should I avoid for storing this compound? Avoid protic solvents (like methanol or ethanol) for long-term storage as they can participate in photochemical reactions. Also, avoid solvents that are not rigorously dried, as moisture can accelerate degradation.

Is this compound sensitive to acidic or basic conditions? Yes. Strong acidic conditions can protonate the amino group and potentially the pyridone oxygen, which may alter reactivity and stability. Strong basic conditions can deprotonate the pyridone N-H, forming an anion that may have different stability and reactivity profiles. Degradation of related aminopyridines is known to be pH-dependent.[16] It is best to maintain a near-neutral pH unless required for a specific reaction step.

How can I monitor the purity and degradation of my sample?

  • HPLC: A reverse-phase HPLC method with a UV detector is an excellent way to monitor purity and detect degradation products, which are often less polar (due to loss of iodine) or more polar (due to oxidation).

  • LC-MS: This can help in identifying the mass of the impurities, providing clues to the degradation pathway (e.g., a mass loss of 127 amu suggests de-iodination).

  • NMR: ¹H NMR is very sensitive for detecting impurities. Look for the disappearance of characteristic aromatic proton signals and the emergence of new peaks.

Data Summary & Protocols
Table 1: Recommended Storage & Solvent Compatibility
Form Condition Temperature Atmosphere Light Recommended Solvents (for use) Solvents to Avoid (for storage)
Solid Long-term-20°CInert (Ar, N₂)Dark (Amber Vial)N/AN/A
Solid Short-term2-8°CInert (Ar, N₂)Dark (Amber Vial)N/AN/A
Solution Immediate UseRoom TempN/AProtect from lightDMSO, DMF, Dioxane (Anhydrous)N/A
Solution Storage (if necessary)-20°C to -80°CInert (Ar, N₂)Dark (Amber Vial)Anhydrous Dioxane, Anhydrous THFMethanol, Ethanol, Water, Chloroform

Note: Always use high-purity, anhydrous solvents from a freshly opened bottle or that have been properly dried.

Experimental Protocols
Protocol 1: Handling and Storage of Solid Compound
  • Upon receipt, immediately transfer the compound to a pre-weighed amber glass vial with a PTFE-lined cap.

  • If the vial is to be opened, allow it to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.[9]

  • Handle the solid in a controlled environment with low humidity, preferably in a glove box or on a balance with a draft shield.

  • After dispensing the required amount, flush the vial headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Seal the vial tightly, wrap the cap with Parafilm® for extra security, and place it in a labeled, sealed secondary container.

  • Store the container in a dark, designated freezer at -20°C.

Protocol 2: Preparation of a Stock Solution
  • Use a flame- or oven-dried flask equipped with a magnetic stir bar and a septum.

  • Allow the solid compound in its storage vial to warm to room temperature.

  • Weigh the required amount of solid and add it to the flask under a positive pressure of inert gas.

  • Use a cannula or a dry syringe to add anhydrous solvent (e.g., DMF, Dioxane) that has been degassed by sparging with argon for at least 30 minutes.

  • Stir the solution until the solid is fully dissolved.

  • If the solution is to be stored, transfer it via cannula to smaller, pre-dried amber vials, flush with inert gas, seal, and store at -80°C.

Visualizing Potential Degradation & Workflow
Diagram 1: Potential Degradation Pathways

The following diagram illustrates the most probable pathways for the degradation of 4-Amino-3-iodopyridin-2(1H)-one based on its chemical structure.

DegradationPathways Potential Degradation Pathways cluster_photo Photodecomposition cluster_ox Oxidation A 4-Amino-3-iodopyridin-2(1H)-one C Radical Intermediates A->C Light (hν) E N-Oxide Derivative A->E Oxidizing Agent (e.g., H₂O₂, Air) F Nitroso/Nitro Derivative A->F Strong Oxidizing Agent/ Air (slow) B De-iodinated Product (4-Aminopyridin-2(1H)-one) C->B H-atom abstraction D Coloured Impurities (+ Elemental Iodine) C->D Dimerization/ Oligomerization

Caption: Key degradation routes for 4-Amino-3-iodopyridin-2(1H)-one.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve stability issues observed during experimentation.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Color Change, Impurity) q1 Is the issue with a solid sample or a solution? start->q1 solid_path Solid Sample q1->solid_path Solid solution_path Solution q1->solution_path Solution check_storage Review Storage Conditions: - Light exposure? - Inert atmosphere? - Temperature? solid_path->check_storage check_solution_prep Review Solution Prep: - Solvent purity? - Freshly prepared? - Stored correctly? solution_path->check_solution_prep repurify Action: Repurify solid (Recrystallization/Chromatography) check_storage->repurify improve_storage Action: Improve storage protocol (Use amber vials, inert gas, freezer) check_storage->improve_storage use_fresh Action: Prepare fresh solutions for each experiment check_solution_prep->use_fresh change_solvent Action: Switch to anhydrous, aprotic solvent if possible check_solution_prep->change_solvent end Problem Resolved repurify->end improve_storage->end use_fresh->end change_solvent->end

Caption: A decision tree for troubleshooting stability problems.

References
  • Kim, Y. B., & Kim, Y. (Year). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal Name, Volume(Issue), Pages. [Link]

  • Wiemer, A. J., et al. (2011). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC, Volume(Issue), Pages. [Link]

  • Mphahamele, M. J., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. [Link]

  • Li, Y., et al. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. IWA Publishing. [Link]

  • Nguyen, A. Q., & Meaney, C. (2018). Light-Sensitive Injectable Prescription Drugs. PMC. [Link]

  • Nikpassand, M., et al. (Year). An easy, safe and simple method for the iodination of heterocyclic compounds in water. Journal Name, Volume(Issue), Pages. [Link]

  • Hohmann, T., et al. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. ACS Publications. [Link]

  • Liu, Y., et al. (2015). Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI. Journal of Molecular Graphics and Modelling, 61, 149-57. [Link]

  • Dey, G. R., et al. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Research on Chemical Intermediates, 28(7), 785-798. [Link]

  • Deadman, B. J., et al. (2016). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Request PDF. [Link]

  • ATSDR. (Year). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Trissel, L. A., et al. (Year). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

  • ICH. (Year). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Kantam, M. L., et al. (Year). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal Name, Volume(Issue), Pages. [Link]

  • Melchior, J. T., et al. (2024). Structure and thermal stability of phosphorus-iodonium ylids. PMC. [Link]

  • Caron Scientific. (Year). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

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  • ResearchGate. (Year). Thermal studies of hypervalent iodine reagents. Request PDF. [Link]

  • Li, H., et al. (2023). Enhancing Biodegradation of Pyridine with Trehalose Lipid in Rhodococcus pyridinivorans sp. Strain HR-1-Inoculated Microbial Fuel Cell. MDPI. [Link]

  • Scott, J. S., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journals. [Link]

  • University of Rochester. (Year). How to Store Reagents. Department of Chemistry. [Link]

  • Wiley, R. H., & Hartman, J. L. (Year). Oxidation of Aminopyridines to Nitropyridines. Journal Name, Volume(Issue), Pages. [Link]

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  • Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Wikipedia. (Year). 2-Pyridone. Wikipedia. [Link]

  • Johnson, J. A., & Johnson, D. C. (1988). Processes for preparing iodinated aromatic compounds.
  • Kumar, V., et al. (2020). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society, 97(11), 2055-2060. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Panda, R. S., et al. (Year). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Request PDF. [Link]

  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Request PDF. [Link]

  • Al-Awadi, N. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Organic Chemistry Portal. (Year). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Google Patents. (Year). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

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Troubleshooting

avoiding impurities in the synthesis of 4-Amino-3-iodopyridin-2(1H)-one

Core Directive: A Guide to High-Purity Synthesis Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for the synthesis of 4-Amino-3-iodopyridin-2(1H)-one, a va...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: A Guide to High-Purity Synthesis

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for the synthesis of 4-Amino-3-iodopyridin-2(1H)-one, a valuable heterocyclic building block. The inherent reactivity of the 4-aminopyridin-2(1H)-one scaffold presents unique challenges, particularly concerning regioselectivity and the formation of process-related impurities. This document moves beyond a simple protocol, offering a troubleshooting framework grounded in mechanistic principles to empower you to diagnose and resolve common synthetic hurdles. Our core philosophy is that a well-understood reaction is a well-controlled one. By understanding the causality behind impurity formation, you can proactively adapt the experimental conditions to achieve high purity and batch-to-batch consistency.

Synthetic Scheme Overview

The most common and direct route to 4-Amino-3-iodopyridin-2(1H)-one involves the electrophilic iodination of the 4-aminopyridin-2(1H)-one starting material. The electron-donating amino group at the C4 position and the ring nitrogen activate the pyridine ring, directing the electrophilic substitution primarily to the C3 and C5 positions. The challenge lies in achieving mono-iodination selectively at the C3 position while avoiding common side reactions.

Synthetic_Scheme Start 4-Aminopyridin-2(1H)-one Product 4-Amino-3-iodopyridin-2(1H)-one Start->Product Electrophilic Aromatic Substitution Reagents Iodinating Agent (e.g., NIS, I2/H2O2) Reagents->Start Troubleshooting_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Start Reaction Temp Cool to 0-5°C Start->Temp Add Add Iodinating Agent (1.05 eq) Portion-wise Temp->Add Monitor Monitor by TLC/LCMS Add->Monitor Check Starting Material Consumed? Monitor->Check Check->Monitor No Quench Quench with Na2S2O3 Check->Quench Yes Isolate Isolate/Extract Crude Quench->Isolate Purify Recrystallize Isolate->Purify Product Pure Product Purify->Product

Caption: A workflow diagram for the synthesis and purification process.

Side_Reactions SM 4-Aminopyridin-2(1H)-one Product Desired Product (3-Iodo) SM->Product + I+ (1 eq) Controlled Temp Polymer Polymerization/ Degradation SM->Polymer Harsh Conditions (Strong Oxidant/Acid) Impurity Di-iodo Impurity (3,5-diiodo) Product->Impurity + I+ (excess) High Temp

Caption: Key reaction pathways including desired product and major impurities.

References

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • CN1807415A - 4-aminopyridine preparation method. Google Patents.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Available at: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC. Available at: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

  • I'm trying iodination of an arene, but only getting black precipitates, is there anyone with iodination experience who can advise? ResearchGate. Available at: [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. Available at: [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds. Google Patents.
  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available at: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Iodine-Promoted One-pot Synthesis of Highly Substituted 4-Aminopyrroles and Bis-4-aminopyrrole from Aryl Methyl Ketones, Arylamines, and Enamines. Korea University. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Amino-3-iodopyridin-2(1H)-one

Welcome to the dedicated technical support center for the synthesis of 4-Amino-3-iodopyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-Amino-3-iodopyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful, efficient, and scalable synthesis.

Introduction

4-Amino-3-iodopyridin-2(1H)-one is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. While the small-scale synthesis may appear straightforward, scaling up production often introduces a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide provides practical, field-proven insights to address these issues head-on, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of 4-Amino-3-iodopyridin-2(1H)-one synthesis. Each issue is presented with its probable causes and a step-by-step solution.

Problem 1: Low Yield of the Final Product

Probable Causes:

  • Incomplete Iodination: The electrophilic iodination of the pyridinone ring may be sluggish or incomplete, especially at larger scales where mixing and temperature control can be less efficient.

  • Side Reactions: Competing side reactions, such as the formation of di-iodinated or other regioisomeric products, can consume starting material and reduce the desired product's yield.[1] Over-bromination has been noted as a significant issue in similar halogenations of aminopyridines, suggesting a parallel challenge in iodination.[1]

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions, leading to degradation and loss of product. While 4-aminopyridine and 3,4-diaminopyridine have shown good stability in oral capsule formulations, the stability of the iodinated pyridone in solution during synthesis may differ.[2][3][4]

  • Inefficient Purification: Product loss during crystallization or chromatographic purification can significantly lower the isolated yield.

Solutions:

  • Optimize Iodination Conditions:

    • Reagent Selection: While molecular iodine (I₂) is commonly used, its reactivity can be enhanced. The use of an oxidizing agent like ceric ammonium nitrate (CAN) in conjunction with I₂ can facilitate a more efficient and regioselective iodination.[5] Alternatively, protocols using N-iodosuccinimide (NIS) or a combination of potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium can be explored for improved reactivity and handling at scale.[1]

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Inadequate cooling on a larger scale can lead to increased side product formation. A detailed temperature profile study during the scale-up is recommended.

    • Addition Rate: A slow, controlled addition of the iodinating agent is crucial to maintain temperature and minimize localized high concentrations that can lead to side reactions.

  • Minimize Side Reactions:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use a slight excess to ensure complete conversion of the starting material, but avoid a large excess that could promote di-iodination.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and the formation of byproducts. Quench the reaction once the optimal conversion of the starting material is achieved to prevent further side reactions.

  • Ensure Product Stability:

    • Workup Conditions: Perform the workup at a reduced temperature if the product shows signs of degradation. Neutralize any acidic or basic conditions promptly after the reaction is complete.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if the molecule is sensitive to air.

  • Improve Purification Efficiency:

    • Crystallization: Develop a robust crystallization protocol. This may involve screening different solvent systems and optimizing cooling rates to maximize recovery and purity.

    • Chromatography: If flash chromatography is necessary, ensure proper column packing and solvent gradient to achieve good separation without significant product loss.[6]

Problem 2: Poor Regioselectivity and Formation of Isomeric Impurities

Probable Cause:

  • The directing effects of the amino and carbonyl groups on the pyridinone ring can lead to the formation of other iodinated isomers. The electronic and steric environment of the pyridinone ring dictates the position of electrophilic substitution.

Solutions:

  • Choice of Iodinating Agent: The regioselectivity of iodination can be highly dependent on the reagent used. A less reactive iodinating agent or one that is sterically hindered may favor the desired C3 iodination. Radical-based C-H iodination protocols have been shown to provide C3 selectivity for quinolines and quinolones, suggesting a potential avenue for investigation with pyridones.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's regioselectivity. Screen a variety of solvents (e.g., acetonitrile, DMF, acetic acid) to identify the optimal medium for the desired isomer.

  • Protecting Groups: While adding steps, the use of a protecting group on the amino functionality could alter the electronic properties of the ring and improve the regioselectivity of the iodination. The protecting group would then be removed in a subsequent step.

Problem 3: Difficulties in Product Purification

Probable Causes:

  • Similar Polarity of Product and Impurities: The desired product and its isomers or byproducts may have very similar polarities, making separation by chromatography or crystallization challenging.

  • Low Solubility: The product may have low solubility in common organic solvents, complicating purification and handling.

Solutions:

  • Optimize Crystallization:

    • Solvent Screening: A thorough screening of single and mixed solvent systems is essential. The goal is to find a system where the desired product has good solubility at elevated temperatures but poor solubility at room temperature or below, while impurities remain in solution.

    • Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity.

  • Derivative Formation for Purification:

    • In some cases, it may be advantageous to convert the crude product into a derivative (e.g., a salt) that has different solubility properties, allowing for easier purification. The original product can then be regenerated.

  • Alternative Purification Techniques:

    • Preparative HPLC: For high-purity requirements, preparative HPLC may be a viable, albeit more expensive, option for separating closely related isomers.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better separation for compounds that are difficult to resolve by traditional liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the iodination step?

A1: The most critical parameters are:

  • Temperature: Exothermic reactions can lead to runaways and increased byproduct formation if not adequately controlled.

  • Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions and prevent localized "hot spots" or high concentrations of reagents.

  • Reagent Addition Rate: Slow and controlled addition of the iodinating agent is key to maintaining temperature and minimizing side reactions.

Q2: How can I effectively monitor the progress of the reaction at a larger scale?

A2: In-process controls are vital for successful scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and ability to quantify the starting material, product, and major byproducts. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check. Regular sampling and analysis will allow you to track the reaction's progress and make informed decisions about when to quench it.

Q3: What are the common byproducts to look out for in the synthesis of 4-Amino-3-iodopyridin-2(1H)-one?

A3: Common byproducts can include:

  • Di-iodinated species: Where a second iodine atom is added to the pyridinone ring.

  • Regioisomers: Iodination at other positions on the ring.

  • Over-oxidation products: If a strong oxidizing agent is used in the iodination step.

  • Unreacted starting material: 4-aminopyridin-2(1H)-one.

Q4: Are there any specific safety precautions to consider when scaling up this synthesis?

A4: Yes, several safety precautions are essential:

  • Handling of Iodine: Iodine can cause severe skin and eye irritation and is harmful if inhaled. Work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Be prepared for a potential exotherm, especially during the addition of the iodinating agent. Ensure that an adequate cooling system is in place.

  • Pressure Build-up: If the reaction is conducted in a closed system, be aware of the potential for pressure build-up and use appropriate pressure-relief devices.

  • Solvent Handling: Handle all organic solvents in a well-ventilated area and away from ignition sources.

Experimental Protocols

Protocol 1: Optimized Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is adapted from methodologies employing CAN for regioselective iodination.[5]

  • To a solution of 4-aminopyridin-2(1H)-one (1.0 eq) in acetonitrile, add iodine (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of ceric ammonium nitrate (CAN) (1.1 eq) in acetonitrile dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by HPLC or TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or flash chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 4-Amino-3-iodopyridin-2(1H)-one in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow: Iodination and Workup

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-aminopyridin-2(1H)-one and I₂ in Acetonitrile cool Cool to 0-5 °C start->cool add_can Slowly add CAN solution cool->add_can react Stir at Room Temperature (Monitor by HPLC/TLC) add_can->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Crystallization or Flash Chromatography concentrate->purify

Caption: Iodination and workup workflow diagram.

Troubleshooting Logic: Low Yield

problem Low Yield cause1 Incomplete Iodination problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Degradation problem->cause3 cause4 Inefficient Purification problem->cause4 solution1 Optimize Iodination: - Reagent Choice - Temperature Control - Addition Rate cause1->solution1 solution2 Minimize Side Reactions: - Stoichiometry - Reaction Monitoring cause2->solution2 solution3 Ensure Stability: - Mild Workup - Inert Atmosphere cause3->solution3 solution4 Improve Purification: - Optimize Crystallization - Refine Chromatography cause4->solution4

Caption: Troubleshooting logic for low yield.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Iodinating Agent Stoichiometry 1.1 - 1.2 equivalentsEnsures complete reaction while minimizing di-iodination.
CAN Stoichiometry 1.1 - 1.2 equivalentsActs as a catalyst/oxidant to facilitate iodination.
Reaction Temperature 0 - 25 °CLower temperatures help control the exotherm and reduce side product formation.
Addition Time 1 - 2 hoursSlow addition prevents temperature spikes and localized high concentrations.

References

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. Available at: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. Available at: [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. Available at: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI. Available at: [Link]

  • Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. Available at: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. Available at: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. Available at: [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Available at: [Link]

  • effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Available at: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. Available at: [Link]

  • Iodine-Promoted One-pot Synthesis of Highly Substituted 4-Aminopyrroles and Bis-4-aminopyrrole from Aryl Methyl Ketones, Arylamines, and Enamines - Korea University Pure. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyridinone Scaffolds: A Comparative Analysis of 4-Amino-3-iodopyridin-2(1H)-one

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents. These a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often termed "privileged structures" due to their ability to interact with multiple biological targets. The pyridinone ring system is a quintessential example of such a scaffold.[1] Its intrinsic chemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, allow it to mimic peptide bonds and engage in critical interactions within enzyme active sites and receptor binding pockets.[2][3] Furthermore, pyridinones serve as versatile bioisosteres for amides, phenols, and other heterocyclic systems, enabling chemists to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.[1][2] This versatility has led to the development of numerous pyridinone-containing compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][4]

This guide provides an in-depth comparison of several key pyridinone building blocks, with a primary focus on 4-Amino-3-iodopyridin-2(1H)-one . We will objectively analyze its performance as a synthetic intermediate against crucial alternatives—its bromo, chloro, and unsubstituted analogues—providing the supporting data and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Featured Scaffold: 4-Amino-3-iodopyridin-2(1H)-one - The Apex of Reactivity

The 4-Amino-3-iodopyridin-2(1H)-one scaffold is a highly functionalized building block engineered for synthetic efficiency. It combines three key features:

  • The Pyridinone Core: Provides the foundational structure for biological activity.

  • The 4-Amino Group: A key interaction point and a vector for further functionalization.

  • The 3-Iodo Group: A premier synthetic handle for modern cross-coupling chemistry.

The true power of this scaffold lies in the carbon-iodine (C-I) bond at the 3-position. In the realm of palladium-catalyzed cross-coupling reactions, the C-I bond is the most reactive among the common halogens (I > Br > Cl > F). This heightened reactivity is a direct consequence of its lower bond dissociation energy, which facilitates the crucial initial step of the catalytic cycle: oxidative addition to the palladium(0) center. This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical advantages in the high-throughput environment of drug discovery.

Comparative Analysis: Reactivity of Halogenated Pyridinone Scaffolds

The choice of halogen on a synthetic building block is a critical decision that balances reactivity, cost, and availability. Here, we compare the utility of 4-Amino-3-iodopyridin-2(1H)-one with its bromo and chloro counterparts, as well as the parent unsubstituted scaffold.

ScaffoldStructureReactivity in Suzuki CouplingReactivity in Sonogashira CouplingSynthetic Accessibility & Rationale
4-Amino-3-iodopyridin-2(1H)-one Excellent: Couples readily under mild conditions with a wide range of boronic acids. Lower catalyst loading and shorter reaction times are typical.Excellent: Highly efficient coupling with terminal alkynes, often proceeding to completion at room temperature or with gentle heating.Typically prepared by iodination of 4-aminopyridin-2(1H)-one. The higher reactivity often justifies the potentially higher cost.
4-Amino-3-bromopyridin-2(1H)-one Good: A reliable substrate, but generally requires more forcing conditions (higher temperatures, longer reaction times, or more sophisticated catalyst systems) than the iodo analogue.Good: Effective, but may require higher temperatures and catalyst loadings compared to the iodo equivalent to achieve similar yields.A common and often more economical alternative to the iodo-scaffold. Represents a good balance between reactivity and cost.
4-Amino-3-chloropyridin-2(1H)-one Moderate to Poor: The C-Cl bond is significantly less reactive. Requires specialized, highly active palladium catalysts (e.g., those with bulky phosphine ligands) and often harsh conditions.Challenging: Coupling is often low-yielding and requires highly active catalyst systems. Not a preferred substrate for this transformation.While often the most cost-effective, its low reactivity limits its utility in complex syntheses where mild conditions are paramount.
4-Aminopyridin-2(1H)-one Not Applicable (Directly): Lacks a leaving group for standard cross-coupling. Requires C-H activation strategies, which can suffer from issues with regioselectivity and substrate scope.Not Applicable (Directly): As with Suzuki coupling, it is not a suitable substrate for standard Sonogashira conditions.Serves as the precursor to the halogenated versions. Its direct use in coupling is limited to more advanced C-H functionalization methods.
Causality Behind Reactivity Trends: A Mechanistic Perspective

The observed reactivity trend (I > Br > Cl) is fundamentally governed by the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

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// Edges Pd0 -> PdII [label="Ar-X", arrowhead="open"]; PdII -> PdII_R [label="[R'-B(OR)₃]⁻", arrowhead="open"]; PdII_R -> Pd0 [label="", arrowhead="open"]; Pd0 -> OxAd [style=invis]; PdII -> Transmetal [style=invis]; PdII_R -> RedElim [style=invis]; ArX -> PdII [style=invis]; Boronic -> PdII_R [style=invis]; PdII_R -> Product [style=invis]; }

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the pyridinone.[5] The energy required for this step is inversely proportional to the bond strength of C-X. The C-I bond is the longest and weakest, making its oxidative addition the fastest and most facile. The C-Cl bond is the strongest, making this step rate-limiting and requiring more energy (heat) or a more electron-rich catalyst.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]

Because the oxidative addition step is significantly easier for 4-Amino-3-iodopyridin-2(1H)-one, the entire catalytic cycle proceeds more efficiently, leading to superior results under milder conditions.

Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for reliability and reproducibility. The rationale behind each component choice is explained to provide a deeper understanding of the process.

Protocol 1: Suzuki-Miyaura Coupling with 4-Amino-3-iodopyridin-2(1H)-one

This protocol details the coupling of the iodo-scaffold with a generic arylboronic acid.

Suzuki_Workflow prep4 prep4 react1 react1 prep4->react1 Stir vigorously

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction vessel, add 4-Amino-3-iodopyridin-2(1H)-one (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inerting the Atmosphere: Seal the vessel and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • Causality: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand, like XPhos (8 mol%).

    • Causality: Pd₂(dba)₃ is a stable air-precursor that forms the active Pd(0) catalyst in situ. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the catalytic species, enhancing reaction rates and yields.[6]

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

    • Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is essential for the activity of the inorganic base and facilitates the transmetalation step. Degassing removes dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling with 4-Amino-3-iodopyridin-2(1H)-one

This protocol outlines the C-C bond formation between the iodo-scaffold and a terminal alkyne.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel, add 4-Amino-3-iodopyridin-2(1H)-one (1.0 eq), Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).

    • Causality: PdCl₂(PPh₃)₂ is a common, air-stable palladium precursor. CuI acts as a co-catalyst, forming a copper acetylide intermediate that undergoes rapid transmetalation with the palladium center, which is the key mechanistic feature of the Sonogashira reaction.[7][8]

  • Inerting the Atmosphere: Seal the vessel and perform three vacuum/inert gas backfill cycles.

  • Solvent and Reagent Addition: Add a degassed solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Add the terminal alkyne (1.5 eq) followed by a degassed amine base, typically triethylamine (Et₃N, 3.0 eq).

    • Causality: The amine base is crucial; it serves to deprotonate the terminal alkyne and also acts as a scavenger for the HI generated during the reaction, preventing side reactions.[7]

  • Reaction: Stir the mixture at room temperature. The high reactivity of the C-I bond often allows this reaction to proceed without heating. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Outlook

While all halogenated pyridinones have their place in the synthetic chemist's toolbox, 4-Amino-3-iodopyridin-2(1H)-one distinguishes itself as the premier scaffold for programs demanding rapid library synthesis and high synthetic efficiency. Its superior reactivity in palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures under mild conditions, preserving sensitive functional groups elsewhere in the molecule. This translates to fewer synthetic steps, cleaner reactions, and faster access to novel chemical matter.

For projects where cost is a primary driver and harsher conditions are tolerable, the bromo-analogue presents a viable and robust alternative. The chloro-analogue is best reserved for situations where its specific electronic properties are required or when late-stage functionalization of a chlorine-containing intermediate is necessary. By understanding the fundamental mechanistic principles that dictate the reactivity of these scaffolds, drug development professionals can strategically select the optimal building block to accelerate their path toward the next generation of therapeutics.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022, March 23).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13).
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. (2021, September 1).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025, August 9). MDPI.
  • Pyridones in drug discovery: Recent advances. (n.d.).
  • The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Synthesis and members of 3-aminopyridin-2-one based fragment library. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

Sources

Validation

cost-effectiveness of different 4-Amino-3-iodopyridin-2(1H)-one synthetic routes

Executive Summary Verdict: For research-scale (gram-level) synthesis where time is the primary cost driver, Route B (The Chloro-Directed Strategy) is the superior choice due to its predictable regioselectivity and easier...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For research-scale (gram-level) synthesis where time is the primary cost driver, Route B (The Chloro-Directed Strategy) is the superior choice due to its predictable regioselectivity and easier purification. For industrial scale-up where Material Cost (BOM) is paramount, Route A (Direct Iodination) is the cost-effective leader, provided that a recrystallization protocol is optimized to remove the C5-iodo and 3,5-diiodo byproducts.

This guide objectively compares these synthetic pathways, analyzing the critical challenge of C3-regioselective iodination on the electron-rich 4-aminopyridone scaffold.

The Synthetic Challenge: Regiocontrol on the Pyridone Ring

The synthesis of 4-Amino-3-iodopyridin-2(1H)-one (also referred to as 4-amino-3-iodo-2-pyridone) hinges on introducing an iodine atom specifically at the C3 position.

Mechanistic Obstacles

The 4-aminopyridin-2-one scaffold presents a unique electronic environment:

  • C4-Amino Group: A strong Electron Donating Group (EDG) that activates the ring and directs electrophilic aromatic substitution (EAS) to the ortho positions (C3 and C5).

  • C2-Carbonyl: An Electron Withdrawing Group (EWG) that deactivates the ring but also provides steric differentiation.

The Problem: Both C3 and C5 are ortho to the activating amine. While C3 is sterically crowded by the adjacent carbonyl, it is electronically distinct. Direct iodination often results in a statistical mixture of:

  • 3-iodo (Target)

  • 5-iodo (Major impurity)

  • 3,5-diiodo (Over-iodination byproduct)

Route Analysis & Comparison

Route A: Direct Iodination of 4-Aminopyridin-2(1H)-one

Strategy: Direct electrophilic iodination using N-Iodosuccinimide (NIS) or Iodine/Peroxide. Best For: Large-scale manufacturing where chromatography must be avoided.

  • Mechanism: The amino group strongly activates the ring. Using NIS in a polar aprotic solvent (DMF or MeCN) allows for mild conditions.

  • Protocol Insight: Controlling the temperature at 0°C and using exactly 0.95 equivalents of NIS is crucial to minimize di-iodination.

  • Purification: The crude product is often a mixture (approx. 60:30:10 ratio of 3-I/5-I/di-I). Purification requires fractional crystallization from ethanol/water or tedious column chromatography.

Route B: The Chloro-Directed Route (Recommended for R&D)

Strategy: Iodination of 2-chloro-4-aminopyridine followed by hydrolysis. Best For: High-purity requirements and medicinal chemistry libraries.

  • Mechanism: The C2-chloro substituent is less electron-donating than the carbonyl oxygen (in the pyridone form), slightly altering the electronics. More importantly, the intermediate 2-chloro-3-iodo-4-aminopyridine has different solubility properties, making it easier to purify before the final hydrolysis step.

  • Key Reagent: Iodine Monochloride (ICl) in acetic acid.

  • Hydrolysis: The 2-chloro group is hydrolyzed to the 2-one (tautomer of 2-hydroxy) using acidic (HCl) or basic conditions.

Route C: The "Industrial" Dihalogen Displacement

Strategy: Starting from 2,4-dichloro-3-iodopyridine (or 2,4-dihydroxypyridine iodination). Best For: When 2,4-dichloro-3-iodopyridine is already a stocked intermediate.

  • Mechanism: Nucleophilic Aromatic Substitution (SnAr).[1]

  • Selectivity: The C4-chloro is significantly more reactive towards nucleophiles (ammonia) than the C2-chloro due to the para-relationship with the ring nitrogen. This allows selective amination at C4.[1]

  • Cost: High initial reagent cost, but very high reliability.

Comparative Metrics Table

FeatureRoute A: Direct IodinationRoute B: Chloro-DirectedRoute C: SnAr Displacement
Starting Material 4-Aminopyridin-2(1H)-one2-Chloro-4-aminopyridine2,4-Dichloro-3-iodopyridine
Reagent Cost Low (I2 or NIS)Medium (ICl)High (Precursor cost)
Step Count 1 Step2 Steps2 Steps
Yield (Isolated) 30-45% (loss due to isomers)40-50% (cumulative)60-75%
Purity Profile Risk of 5-iodo isomerHigh (Purified at intermed.)Very High
Scalability High (if cryst. optimized)Medium (ICl handling)High
E-Factor (Waste) LowMediumHigh (Acid/Base waste)

Detailed Experimental Protocols

Protocol for Route B (Recommended for Lab Scale)

Step 1: Synthesis of 2-Chloro-3-iodo-4-aminopyridine

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-aminopyridine (1.0 equiv) and glacial acetic acid (5 mL/g).

  • Reagent Addition: Add sodium acetate (1.5 equiv) followed by dropwise addition of Iodine Monochloride (ICl) (1.1 equiv). Caution: ICl is corrosive.

  • Reaction: Heat the mixture to 70°C for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Cool to room temperature. Pour into ice water and neutralize with saturated NaHCO3 or NaOH (careful of foaming).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Sodium Thiosulfate (to remove excess iodine) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-iodo isomer typically elutes after the 5-iodo isomer (verify with NMR: C5-H is a doublet, C6-H is a doublet; in 3-iodo, C5-H and C6-H are doublets with ortho-coupling ~5-7 Hz).

    • Yield Target: ~45% isolated yield.

Step 2: Hydrolysis to 4-Amino-3-iodopyridin-2(1H)-one

  • Reaction: Dissolve the intermediate in 6N HCl (10 vol). Heat to reflux (100°C) for 6–12 hours.

  • Isolation: Cool to 0°C. The product may precipitate as the hydrochloride salt. Alternatively, neutralize to pH 7 with NaOH to precipitate the free base.

  • Purification: Recrystallize from water or ethanol.

Visual Pathway Analysis

The following diagram illustrates the decision logic and chemical pathways for the synthesis.

SynthesisPathways Start Target: 4-Amino-3-iodopyridin-2(1H)-one SM_A SM: 4-Aminopyridin-2(1H)-one Reagent_A NIS or I2/H2O2 (Direct Iodination) SM_A->Reagent_A Crude_A Mixture: 3-Iodo + 5-Iodo + Di-iodo Reagent_A->Crude_A Purification_A Fractional Crystallization (Difficult Separation) Crude_A->Purification_A Purification_A->Start Low Yield (Pure) SM_B SM: 2-Chloro-4-aminopyridine Step1_B Iodination (ICl, AcOH) 70°C SM_B->Step1_B Inter_B Intermediate: 2-Chloro-3-iodo-4-aminopyridine Step1_B->Inter_B ~45% Yield Step2_B Hydrolysis (HCl, Reflux) Inter_B->Step2_B Step2_B->Start High Purity SM_C SM: 2,4-Dichloro-3-iodopyridine Step1_C Selective Amination (NH3) SnAr @ C4 SM_C->Step1_C Step1_C->Inter_B

Caption: Comparative synthetic workflows showing the direct route (Left) vs. the directed intermediate routes (Center/Right). Route B offers the best balance of purity and accessibility.

References

  • Regioselective Iodination of Aminopyridines
  • Mechanistic Insight on Pyridone Iodination

    • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 2011. Available at: [Link]

  • General Methods for Aminopyridone Synthesis

    • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 2021. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of 4-Amino-3-iodopyridin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of an amino group at the 4-position and an iodine atom at the 3-position creates a versatile synthetic intermediate, ripe for further elaboration in drug discovery programs. However, the unequivocal confirmation of the structure of these 4-Amino-3-iodopyridin-2(1H)-one derivatives is a critical step that underpins all subsequent research and development. This guide provides an in-depth comparison of the essential analytical techniques required for this purpose, grounded in scientific principles and practical expertise.

Synthetic Strategies: A Comparative Analysis

The journey to a well-characterized molecule begins with its synthesis. Several routes to 4-Amino-3-iodopyridin-2(1H)-one derivatives have been reported, each with its own advantages and disadvantages. A common strategy involves the direct iodination of a 4-aminopyridin-2(1H)-one precursor.

Synthetic StepReagent/ConditionsKey AdvantagesKey Considerations
Iodination N-Iodosuccinimide (NIS) in an aprotic solvent (e.g., DMF, CH3CN)Mild reaction conditions, good to excellent yields.NIS can be expensive for large-scale synthesis.
Alternative Iodination Iodine monochloride (ICl)Cost-effective.Can be less selective and may lead to over-iodination.
Starting Material 4-Aminopyridin-2(1H)-oneReadily accessible through various established methods.Purity of the starting material is crucial to avoid side reactions.

Expert Insight: While various methods exist for constructing the pyridinone ring itself, for the specific introduction of the 3-iodo substituent on a pre-existing 4-aminopyridin-2(1H)-one, NIS is often the reagent of choice due to its high selectivity and mild reaction conditions, which helps in preserving the integrity of the core structure.

synthesis_workflow 4-Aminopyridin-2(1H)-one 4-Aminopyridin-2(1H)-one Iodination Iodination 4-Aminopyridin-2(1H)-one->Iodination NIS / Solvent Purification Purification Iodination->Purification Chromatography / Recrystallization 4-Amino-3-iodopyridin-2(1H)-one Derivative 4-Amino-3-iodopyridin-2(1H)-one Derivative Purification->4-Amino-3-iodopyridin-2(1H)-one Derivative

Caption: A generalized workflow for the synthesis and purification of 4-Amino-3-iodopyridin-2(1H)-one derivatives.

The Pillars of Structural Confirmation: A Multi-Technique Approach

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. This not only provides a comprehensive picture of the molecule but also serves as a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Amino-3-iodopyridin-2(1H)-one derivatives, a suite of NMR experiments is essential.

¹H NMR Spectroscopy: This experiment provides information about the number, environment, and connectivity of protons in the molecule. Key expected signals include:

  • Aromatic Protons: The protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling patterns providing crucial information about their relative positions.

  • Amino (-NH₂) and Amide (N-H) Protons: These often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: This technique maps the carbon framework of the molecule. A key diagnostic signal is the carbon atom bearing the iodine (C3). Due to the "heavy atom effect" of iodine, this carbon resonance is typically shifted significantly upfield compared to its non-iodinated counterpart.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the entire molecule. For instance, an HMBC experiment should reveal long-range correlations between the proton at C5 and the carbons at C3 and C4, definitively establishing their spatial relationship.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals.

Mass Spectrometry (MS): The Molecular Weight and Elemental Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Key Information from the Mass Spectrum:

  • Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule and is a primary indicator of a successful synthesis.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern. However, the presence of other elements with multiple isotopes (like chlorine or bromine) would produce characteristic patterns.[1][2]

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide additional structural clues.[3] For halogenated compounds, the loss of the halogen atom or a hydrogen halide is a common fragmentation pathway.[4]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass for the expected molecular formula. A mass error of less than 5 ppm provides high confidence in the assigned formula.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence.[5][6] It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.[7]

The Value of Crystallographic Data:

  • Unambiguous Connectivity: Directly confirms the positions of the amino and iodo substituents on the pyridinone ring.

  • Solid-State Conformation: Provides insight into the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Elucidates hydrogen bonding and other non-covalent interactions that govern the crystal packing.

Experimental Workflow for X-ray Crystallography:

xray_workflow Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Slow Evaporation / Vapor Diffusion Single Crystal Selection Single Crystal Selection Crystal Growth->Single Crystal Selection X-ray Diffraction X-ray Diffraction Single Crystal Selection->X-ray Diffraction Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Final 3D Structure Final 3D Structure Structure Solution & Refinement->Final 3D Structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Data Integration and Final Confirmation

The true power of this multi-technique approach lies in the integration of all the data. The molecular formula from HRMS must be consistent with the assigned structure from NMR. The connectivity determined by NMR should be validated by the 3D structure from X-ray crystallography. When all data converge to support a single, consistent structure, the identity of the 4-Amino-3-iodopyridin-2(1H)-one derivative can be considered confirmed with a high degree of confidence.

References

  • Cao, S., et al. (2015). A series of novel pyridinone derivatives with potent anti-HIV activity. Frontiers in Chemistry, 3, 63.
  • Chernenko, S. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 764-773.
  • de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991-1999.
  • Dobrzańska, L., et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 49, 258-268.
  • Dolgushin, F. M., & Antipin, M. Y. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(7), 631-653.
  • Hicks, K. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Katritzky, A. R., et al. (2010). The Tautomerism of Heterocycles: Aromaticity and Other Factors. Chemical Reviews, 110(3), 1506-1547.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Leden, P., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 263-273.
  • Radhi, W. A., & Saeed, B. A. (2010). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences, 7(8), 1053-1056.
  • Tilstam, U. (2012). An improved process for producing aminopyridines.
  • Widdifield, C. M., & Bryce, D. L. (2009). Chlorine, bromine, and iodine solid-state NMR spectroscopy. Annual Reports on NMR Spectroscopy, 66, 195-326.
  • Yan, H., et al. (2009). IDH1 and IDH2 mutations in gliomas. The New England Journal of Medicine, 360(8), 765-773.
  • Zhang, W., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 828842.

Sources

Validation

A Comparative Guide to Catalytic Functionalization of 4-Amino-3-iodopyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals The 4-amino-3-iodopyridin-2(1H)-one scaffold is a critical pharmacophore found in a variety of biologically active molecules. Its strategic functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-3-iodopyridin-2(1H)-one scaffold is a critical pharmacophore found in a variety of biologically active molecules. Its strategic functionalization is a key step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of various catalytic systems for the derivatization of this important heterocyclic core, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower your drug discovery endeavors.

Introduction to the 4-Amino-3-iodopyridin-2(1H)-one Core

The pyridin-2(1H)-one moiety is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including cardiotonic agents like amrinone.[1] The presence of an amino group at the C4 position and an iodine atom at the C3 position offers two distinct handles for synthetic elaboration, enabling the exploration of vast chemical space. The iodine atom, in particular, serves as a versatile precursor for a multitude of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

This guide will focus on the comparative performance of palladium and copper-based catalytic systems for the functionalization of the C-I bond in 4-amino-3-iodopyridin-2(1H)-one and structurally related 3-halopyridinones.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. For the functionalization of 3-iodopyridin-2(1H)-one derivatives, palladium-based catalysts are predominantly employed.

Palladium-Catalyzed Suzuki-Miyaura Coupling

A common catalytic system for the Suzuki-Miyaura coupling of 3-bromo or 3-iodopyridinone derivatives involves the use of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, in the presence of a base.[2] The choice of ligand and base can significantly impact the reaction efficiency.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling:

Catalyst SystemLigandBaseSolventTemperatureYieldSubstrate ScopeReference
PdCl₂(PPh₃)₂PPh₃ (in catalyst)Na₂CO₃ (aq)1,4-DioxaneRefluxGood to ExcellentAryl and heteroaryl boronic acids/esters[2]
Pd(OAc)₂ / Benzimidazolium SaltN-heterocyclic carbene (NHC)K₂CO₃Not specified (Microwave)Not specifiedModerate to GoodPhenylboronic acid[3]
Pd(PPh₃)₄PPh₃ (in catalyst)Not specifiedNot specified80 °CHigh (83-90%)(4-(hydroxymethyl)phenyl)boronic acid[4]

Key Insights and Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction, initiated by the oxidative addition of the aryl iodide to a Pd(0) species, is a well-established mechanism. The choice of ligand is crucial; electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and turnover numbers. The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Amino-3-iodopyridin-2(1H)-one - Boronic acid/ester (1.5 eq) - Na2CO3 (2M aq, 5 eq) - 1,4-Dioxane degas Degas with Argon (10 min) reagents->degas catalyst Add PdCl2(PPh3)2 (0.05 eq) degas->catalyst reflux Reflux Overnight catalyst->reflux cool Cool to RT reflux->cool extract Extraction with Organic Solvent cool->extract purify Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. Palladium-based catalysts with specialized phosphine ligands are typically the most effective for this transformation.

Palladium-Catalyzed C-N Cross-Coupling

For the amination of 3-halo-2-aminopyridines, which are structurally similar to our target molecule, specific palladium precatalysts and ligands have been shown to be highly efficient.[5][6] The presence of the adjacent amino group in the substrate can pose challenges, such as catalyst inhibition through chelation, making the choice of the catalytic system critical.[5]

Comparative Analysis of Catalytic Systems for C-N Cross-Coupling:

Catalyst SystemLigandBaseSolventTemperatureYieldSubstrate ScopeReference
Pd₂(dba)₃ / RuPhosRuPhosLiHMDS1,4-Dioxane100 °CHighSecondary amines (e.g., morpholine)[5]
Pd₂(dba)₃ / BrettPhosBrettPhosLiHMDS1,4-Dioxane100 °CHighPrimary amines[5]
RuPhos-Pd-G2 PrecatalystRuPhosLiHMDS1,4-Dioxane100 °CHighSecondary amines[5]
BrettPhos-Pd-G2 PrecatalystBrettPhosLiHMDS1,4-Dioxane100 °CHighPrimary amines[5]

Key Insights and Mechanistic Considerations:

The use of bulky, electron-rich biarylphosphine ligands like RuPhos and BrettPhos is essential for overcoming the challenges associated with the amination of 3-halo-2-aminopyridines.[5] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and the C-N reductive elimination steps. The use of a strong, non-nucleophilic base like LiHMDS is also crucial for the deprotonation of the amine nucleophile without competing side reactions.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-I Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange Base\n(LiHMDS) Base (LiHMDS) Base\n(LiHMDS)->Ligand\nExchange R2NH R2NH R2NH->Ligand\nExchange Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ligand\nExchange->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

C-CF₃ Bond Formation: Copper-Catalyzed Trifluoromethylation

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates. Copper-catalyzed trifluoromethylation reactions have emerged as a practical and efficient method for this purpose.

Copper-Catalyzed Trifluoromethylation of Iodo-pyridines

For the trifluoromethylation of iodo-pyridines and related heterocycles, a copper(I)-based system is often employed in conjunction with a trifluoromethylating agent.

Comparative Analysis of Catalytic Systems for Trifluoromethylation:

Catalyst SystemTrifluoromethylating AgentLigandAdditivesSolventTemperatureYieldReference
CuIMe₃SiCF₃1,10-PhenanthrolineKF, B(OMe)₃DMSO60 °CHigh Conversion, Moderate Isolated Yields (32-54%)[7]
Cu Salt(Ph₂SCF₃)(OTf)None specifiedNot specifiedDMF60 °CGood[8]
Cu(I) SaltCF₃CO₂NaLigand-freeAg₂ODMF130 °CGood[8]

Key Insights and Mechanistic Considerations:

The mechanism of copper-catalyzed trifluoromethylation is believed to involve the formation of a Cu-CF₃ species, which then undergoes a metathesis reaction with the aryl iodide.[8] The choice of the trifluoromethylating agent is a key parameter, with reagents like Me₃SiCF₃ (Ruppert-Prakash reagent) being commonly used. Additives such as potassium fluoride and trimethyl borate can facilitate the formation of the active trifluoromethylating species.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Amino-3-iodopyridin-2(1H)-one[2]
  • To a solution of 4-amino-3-iodopyridin-2(1H)-one (1.0 eq) in 1,4-dioxane under an argon atmosphere, add the corresponding boronic acid or pinacol ester (1.5 eq) and a 2 M aqueous solution of Na₂CO₃ (5.0 eq).

  • Degas the mixture with argon for 10 minutes.

  • Add PdCl₂(PPh₃)₂ (0.05 eq).

  • Heat the solution at reflux overnight.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines[5]
  • To an oven-dried reaction vessel, add the 3-halo-2-aminopyridine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., RuPhos-Pd-G2, 0.02 eq), and the ligand (if not using a precatalyst).

  • Evacuate and backfill the vessel with argon.

  • Add anhydrous 1,4-dioxane, followed by a solution of LiHMDS (1.0 M in THF, 2.0 eq).

  • Heat the reaction mixture at 100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion

The functionalization of the 4-amino-3-iodopyridin-2(1H)-one core is readily achievable through a variety of transition metal-catalyzed cross-coupling reactions. For C-C bond formation via Suzuki-Miyaura coupling, palladium catalysts such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ provide reliable and high-yielding routes. For the crucial C-N bond formation through Buchwald-Hartwig amination, the use of specialized palladium catalysts with bulky biarylphosphine ligands like RuPhos and BrettPhos is paramount for achieving high efficiency. Copper-catalyzed methods offer a practical approach for the introduction of the trifluoromethyl group. The choice of the optimal catalytic system will depend on the specific transformation desired, the nature of the coupling partner, and the desired scale of the reaction. This guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic routes towards novel and diverse libraries of 4-aminopyridin-2(1H)-one derivatives for drug discovery.

References

  • Baviskar, A. T., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(9), 1537-1549. [Link]

  • Antipin, R. L., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 794-802. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. Organic Letters, 12(19), 4442–4445. [Link]

  • Bugge, S., et al. (2012). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Tetrahedron, 68(45), 9226–9233. [Link]

  • Turi, V., et al. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(20), 4768. [Link]

  • Kollár, L., et al. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry, 88(9), 5697–5707. [Link]

  • Chikhalikar, S. V., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. The Journal of Organic Chemistry, 76(10), 3829–3836. [Link]

  • Antipin, R. L., et al. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 30(16), 1-15. [Link]

  • Han, J., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(21), 7268. [Link]

  • Aydemir, M., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3911–3926. [Link]

  • Kumar, A., & Kumar, S. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(11), 1737–1773. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed, 21438591. [Link]

  • Tang, J., et al. (2022). Palladium/norbornene cooperative catalysis triple functionalization: carbamoylation/double-annulation of (hetero)aryl iodides. Chemical Communications, 58(46), 6649-6652. [Link]

  • Bhujbal, Y., et al. (2022). Room temperature Palladium-Catalyzed C H Functionalization of Ben- zothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Amino-3-iodopyridin-2(1H)-one

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Amino-3-iodopyridin-2(1H)-one, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Amino-3-iodopyridin-2(1H)-one, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The protocols outlined below are based on an understanding of the compound's likely chemical properties and the established best practices for handling halogenated organic waste.

Hazard Identification and Risk Assessment: The Rationale for Caution

The primary risks associated with this class of compounds include:

  • Acute Toxicity: Aminopyridines can be harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][4]

  • Organ-Specific Toxicity: Pyridine and its derivatives have been associated with potential damage to the liver and nervous system.[5][6]

  • Irritation: The compound is likely to be a skin, eye, and respiratory irritant.[2][4][7]

  • Environmental Hazard: Many pyridine derivatives are toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to persistent environmental contamination.

Based on these analogs, a presumptive hazard profile for 4-Amino-3-iodopyridin-2(1H)-one is summarized below.

Hazard ClassAnticipated GHS Hazard StatementDescription
Acute Oral ToxicityH302 (Harmful if swallowed) / H301 (Toxic if swallowed)Ingestion of even small quantities may cause significant adverse health effects.[1][4]
Acute Dermal ToxicityH311 (Toxic in contact with skin)Skin absorption presents a significant route of exposure.[1]
Skin Corrosion/IrritationH315 (Causes skin irritation)Direct contact is likely to cause skin irritation.[1][4][7]
Serious Eye Damage/IrritationH319 (Causes serious eye irritation) / H318 (Causes serious eye damage)Direct contact with eyes can cause serious irritation or damage.[4][7]
Specific Target Organ ToxicityH335 (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory system.[2][7]
Aquatic Hazard (Chronic)H410 / H412 (Very toxic/Harmful to aquatic life with long lasting effects)Release into the environment poses a significant threat to aquatic ecosystems.[1][8]

Pre-Disposal Procedures: Waste Segregation and Containment

Proper segregation is the most critical step in managing chemical waste. It prevents dangerous reactions, ensures compliant disposal, and significantly reduces disposal costs.[3]

Operational Steps:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste. A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap is recommended.[3][9]

  • Segregate at the Source:

    • DO NOT mix 4-Amino-3-iodopyridin-2(1H)-one waste with non-halogenated organic solvents.[3][10]

    • DO NOT mix with acidic or basic waste streams to avoid potential exothermic or gas-producing reactions.

    • Keep aqueous and organic halogenated waste streams separate if required by your institution's waste management program.

  • Label Correctly from the Start: Before adding any waste, affix a "Hazardous Waste" label to the container.[9] The label must include:

    • The full chemical name: "4-Amino-3-iodopyridin-2(1H)-one" (avoiding formulas or abbreviations).

    • The words "Hazardous Waste".

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones, environmental hazard).

    • The accumulation start date.

Step-by-Step Disposal Protocol for 4-Amino-3-iodopyridin-2(1H)-one

This protocol covers the disposal of pure compound, contaminated solutions, and associated lab materials.

I. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended.[10][11]

  • Eye Protection: Chemical splash goggles are mandatory.[12]

  • Body Protection: A fully fastened lab coat must be worn.[11]

  • Work Area: All handling and disposal activities must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13]

II. Waste Collection and Containment:

  • Solid Waste (Unused Reagent, Contaminated Solids):

    • Carefully sweep or scoop solid material, minimizing dust generation.[2][7]

    • Place the solid waste into a pre-labeled, dedicated solid halogenated waste container.

    • For grossly contaminated items (e.g., weigh boats, paper towels), place them in the same solid waste container.

  • Liquid Waste (Reaction Mixtures, Solutions):

    • Using a funnel, carefully pour the liquid waste into the pre-labeled liquid halogenated waste container.

    • Avoid overfilling the container; a maximum of 90% capacity is the standard to allow for vapor expansion.

  • Contaminated Sharps:

    • Needles, syringes, or glass pipettes contaminated with the compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as containing chemically contaminated sharps.

  • Empty Containers:

    • The original container of 4-Amino-3-iodopyridin-2(1H)-one is considered hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid halogenated waste.[9]

    • After rinsing, deface the original label, and manage the container as solid hazardous waste or as directed by your institution's Environmental Health & Safety (EHS) office.

  • Final Container Sealing and Storage:

    • Once the waste container is full (up to 90%), securely fasten the cap to ensure it is vapor-tight and spill-proof.[9]

    • Wipe the exterior of the container clean with a damp cloth (the cloth must then be disposed of as solid waste).

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and provides secondary containment.[3]

    • Arrange for waste pickup through your institution's EHS department in a timely manner.

Spill and Emergency Procedures

Accidents can happen. Immediate and correct response is vital.

  • Small Spill (Contained within a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14]

    • Carefully scoop the absorbent material into a sealed container for disposal as solid halogenated waste.

    • Decontaminate the spill area with a suitable solvent and paper towels, disposing of all materials as hazardous waste.

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the door to the laboratory to contain vapors.

    • Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.[9]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][15]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][15]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-3-iodopyridin-2(1H)-one waste streams.

Caption: Decision workflow for segregating and disposing of 4-Amino-3-iodopyridin-2(1H)-one waste.

Regulatory Context

The disposal of 4-Amino-3-iodopyridin-2(1H)-one is governed by federal and local regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] Specifically, halogenated solvent wastes are often categorized under "F-listed" waste codes (e.g., F001, F002) if they are mixed with certain solvents.[17][18] It is the responsibility of the waste generator (the researcher) to ensure that all waste is properly characterized, labeled, and managed according to these regulations.

References

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  • Spills and Emergencies | Radiation Safety. University of Pittsburgh. [Link]

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  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Decontamination of radioisotopes. National Institutes of Health (NIH). [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

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  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Southeastern Feline Hospital (SEFH). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

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  • Pyridine: incident management. GOV.UK. [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. National Institutes of Health (NIH). [Link]

  • Standard Operating Procedure for systemic administration of MPTP. Protocols.io. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. [Link]

  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency. [Link]

  • Pyridine Safety Data Sheet. Lab Alley. [Link]

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